molecular formula C5H11NO2 B1309833 3-Hydroxymethylmorpholine CAS No. 106910-83-2

3-Hydroxymethylmorpholine

Cat. No.: B1309833
CAS No.: 106910-83-2
M. Wt: 117.15 g/mol
InChI Key: UCDFBOLUCCNTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethylmorpholine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFBOLUCCNTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407884
Record name 3-Hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-83-2
Record name 3-Hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (morpholin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxymethylmorpholine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Hydroxymethylmorpholine. The content is intended for researchers, scientists, and drug development professionals, offering a detailed resource for understanding and utilizing this versatile heterocyclic compound.

Chemical Identity and Properties

This compound is a morpholine derivative characterized by a hydroxymethyl group at the 3-position of the morpholine ring. It exists as a racemic mixture and as individual (R) and (S) enantiomers.

Table 1: Chemical Identifiers for this compound and its Enantiomers

PropertyRacemic this compound(S)-3-Hydroxymethylmorpholine(R)-3-Hydroxymethylmorpholine
IUPAC Name (Morpholin-3-yl)methanol[(3S)-morpholin-3-yl]methanol[1][(3R)-morpholin-3-yl]methanol
CAS Number 106910-83-2[2]211053-50-8[1]211053-49-5[3]
Molecular Formula C₅H₁₁NO₂[2]C₅H₁₁NO₂[1]C₅H₁₁NO₂[3]
Molecular Weight 117.15 g/mol [2]117.15 g/mol [1]117.15 g/mol [3]
Synonyms 3-Morpholinemethanol(S)-Morpholin-3-ylmethanol[1](R)-Morpholin-3-ylmethanol

Table 2: Physicochemical Properties of this compound

PropertyValueSource/Notes
Melting Point Data not availableData for the N-Boc protected (S)-enantiomer is 80 °C.[4]
Boiling Point Data not availablePredicted boiling point for the N-Boc protected (S)-enantiomer is 320.7±27.0 °C.[4] Data for the parent morpholine is 129 °C.[5]
Density Data not availableData for the N-Boc protected (S)-enantiomer is 1.118 g/cm³.[4] Data for the parent morpholine is 1.007 g/cm³.[5]
Solubility Soluble in water, ethanol, and chloroform.Qualitative data for the (R)-enantiomer. More extensive quantitative data is not readily available.
Appearance Reported as an oil for the (R)-enantiomer.[3]

Chemical Structure

The structure of this compound consists of a saturated six-membered morpholine ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at the 3-position. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R)-3-Hydroxymethylmorpholine and (S)-3-Hydroxymethylmorpholine. The morpholine ring typically adopts a chair conformation.

Synthesis and Purification

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds.[2] The synthesis of the enantiomerically pure forms is often desired.

Experimental Protocol: Synthesis of (R)-3-Hydroxymethylmorpholine

This protocol describes the synthesis of (R)-3-Hydroxymethylmorpholine via the debenzylation of (R)-(4-benzyl-3-morpholinyl)-methanol.[3]

Materials:

  • (R)-(4-benzyl-3-morpholinyl)-methanol

  • Ethanol

  • Palladium hydroxide on activated carbon (20%)

  • Acetic acid

  • Ether

  • Tetrahydrofuran (THF)

  • Ammonia-saturated methanol

  • Isolute SCX-2 strong cation exchange column

Procedure:

  • Dissolve (R)-(4-benzyl-3-morpholinyl)-methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

  • Add palladium hydroxide on activated carbon (0.7 g) and acetic acid (0.5 mL) to the solution.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

  • After the reaction is complete, remove the catalyst by filtration.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in a mixture of ether (1 mL) and tetrahydrofuran (10 mL).

  • Purify the solution by passing it through a strong cation exchange column (Isolute SCX-2, 10 g).

  • Wash the column first with tetrahydrofuran.

  • Elute the target product with ammonia-saturated methanol.

  • Remove the solvent by evaporation under reduced pressure to yield (R)-3-Hydroxymethylmorpholine as an oil (0.3625 g, 57% yield).[3]

Characterization:

  • ¹H NMR (500 MHz, CD₃OD): δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H).[3]

G Synthesis and Purification of (R)-3-Hydroxymethylmorpholine cluster_synthesis Synthesis cluster_purification Purification A Start: (R)-(4-benzyl-3-morpholinyl)-methanol B Dissolve in Ethanol A->B C Add Pd(OH)₂/C and Acetic Acid B->C D Hydrogenolysis (H₂, 1.2 bar, RT, overnight) C->D E Filtration to remove catalyst D->E F Evaporation of solvent E->F G Dissolve residue in Ether/THF F->G Crude Product H Load onto SCX-2 column G->H I Wash with THF H->I J Elute with NH₃/Methanol I->J K Evaporation of solvent J->K L Final Product: (R)-3-Hydroxymethylmorpholine K->L

Synthesis and Purification Workflow

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the secondary amine and the primary alcohol functional groups.

  • N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation to form N-substituted derivatives.

  • O-Alkylation and O-Acylation: The primary hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

The morpholine ring is generally stable, but the presence of the heteroatoms influences the electron distribution and reactivity of the molecule.

G General Reactivity of this compound cluster_N_reactions Reactions at Nitrogen cluster_O_reactions Reactions at Oxygen main This compound N_alkylation N-Alkylation main->N_alkylation R-X N_acylation N-Acylation main->N_acylation RCOCl N_arylation N-Arylation main->N_arylation Ar-X, catalyst O_alkylation O-Alkylation (Ether formation) main->O_alkylation R-X, base O_acylation O-Acylation (Ester formation) main->O_acylation RCOCl, base Oxidation Oxidation (to Aldehyde/Carboxylic Acid) main->Oxidation [O]

Reactivity of this compound

Biological Activity and Applications

While specific signaling pathways for this compound have not been detailed in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] this compound serves as a key intermediate in the synthesis of these more complex, biologically active molecules.[2][7] Its utility stems from the presence of both the morpholine ring, which can improve pharmacokinetic properties, and the reactive hydroxymethyl group, which allows for further structural modifications.

Safety Information

Detailed toxicological data for this compound is limited. However, for the parent compound, morpholine, it is known to be corrosive and flammable.[5] For (S)-3-Hydroxymethylmorpholine, GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

References

Spectroscopic Analysis of 3-Hydroxymethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxymethylmorpholine, a key morpholine derivative with significant applications in organic synthesis and pharmaceutical development. Due to the limited availability of experimental spectra in the public domain, this guide utilizes predicted data from validated computational models to offer a comprehensive spectroscopic profile. This approach serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions were generated using reputable online spectroscopic data prediction tools.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.85m1HH-3
~3.70 - 3.90m2HH-5 (axial & equatorial)
~3.60dd1H-CH₂OH (a)
~3.45dd1H-CH₂OH (b)
~2.70 - 2.90m2HH-6 (axial & equatorial)
~2.50m2HH-2 (axial & equatorial)
~(Variable)br s2H-NH, -OH

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~67.5C-5
~65.0-CH₂OH
~55.0C-3
~46.0C-2
~44.0C-6

Predicted using NMRDB.org

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H and N-H stretching
~2950 - 2850Medium-StrongC-H stretching (aliphatic)
~1450MediumC-H bending (scissoring)
~1120StrongC-O-C stretching (ether)
~1050StrongC-O stretching (primary alcohol)
~880MediumC-N stretching

Predicted using Cheminfo

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioRelative IntensityPossible Fragment Ion
117High[M]⁺
86High[M - CH₂OH]⁺
71Medium[M - CH₂OH - NH]⁺
57Medium[C₃H₅O]⁺
44High[C₂H₄N]⁺

Predicted using CFM-ID (Competitive Fragmentation Modeling-ID)

Spectroscopic Interpretation

NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping multiplets in the aliphatic region. The protons on the morpholine ring are diastereotopic, leading to distinct signals for the axial and equatorial positions. The protons of the hydroxymethyl group (-CH₂OH) are also expected to be diastereotopic and will likely appear as a pair of doublets of doublets. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms are shifted downfield due to the electronegativity of these heteroatoms.

The predicted ¹³C NMR spectrum is simpler, with five distinct signals corresponding to the five carbon atoms in the molecule. The carbons adjacent to the oxygen atom (C-5 and the -CH₂OH carbon) are the most deshielded and appear at the lowest field.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations, which are likely to be hydrogen-bonded. The aliphatic C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ range. The presence of the ether linkage is indicated by a strong C-O-C stretching band around 1120 cm⁻¹, and the primary alcohol is identified by a strong C-O stretching band at approximately 1050 cm⁻¹.

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 117. The most prominent fragment ion is predicted to be at m/z 86, corresponding to the loss of the hydroxymethyl group, which is a stable fragmentation pathway. Other significant fragments are likely to arise from further cleavage of the morpholine ring.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is recommended to simplify the spectrum and enhance signal intensity.

    • Set appropriate spectral widths, acquisition times, and relaxation delays to ensure good resolution and accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet to subtract from the sample spectrum.

  • Data Processing:

    • The spectrometer software will automatically perform the Fourier transform and background subtraction.

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • For EI, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • For ESI, the sample is typically introduced via liquid chromatography (LC) or direct infusion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing:

    • The mass spectrometer software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to final data interpretation and structure confirmation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer (EI or ESI) Prep_MS->Acquire_MS Process_NMR Fourier Transform, Phasing, Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction, Peak Identification Acquire_IR->Process_IR Process_MS Identify Molecular Ion & Fragment Ions Acquire_MS->Process_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_MS Propose Fragmentation Pathways Process_MS->Interpret_MS Structure_Confirmation Combine All Data for Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

3-Hydroxymethylmorpholine: A Technical Guide to its Inferred Biological Activity and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research elucidating the specific biological activities of 3-Hydroxymethylmorpholine is limited. This guide infers its potential based on the extensive research conducted on the broader class of morpholine-containing compounds, which are recognized as a "privileged structure" in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a hydroxymethyl group. The morpholine scaffold itself is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] The presence of both a nitrogen and an oxygen atom in the six-membered ring provides a unique balance of hydrophilicity and lipophilicity, which can improve properties like solubility and blood-brain barrier permeability.[2][3][4] Consequently, morpholine derivatives have been successfully developed for a vast array of therapeutic targets.[1] This guide will explore the potential biological activities and applications of this compound by examining the well-established roles of the morpholine moiety in drug design and development.

Chemical Properties and Synthesis

This compound (C₅H₁₁NO₂) is a chiral molecule existing as (R) and (S) enantiomers.[5][6] It serves as a versatile synthetic building block, combining the structural features of the morpholine ring with a reactive hydroxymethyl functional group, making it a valuable intermediate for creating more complex molecules in pharmaceutical and agrochemical synthesis.[7][8]

A common method for synthesizing (R)-3-hydroxymethylmorpholine involves the debenzylation of a protected precursor.[5]

Protocol:

  • Starting Material: [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) is dissolved in ethanol (25 mL).

  • Catalyst and Reagent Addition: Palladium hydroxide (20% on activated carbon, 0.7 g) and acetic acid (0.5 mL) are added to the solution.

  • Hydrogenation: The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.2 bar).

  • Workup: Upon reaction completion, the palladium catalyst is removed by filtration. The solvent is then removed by evaporation under reduced pressure.

  • Purification: The resulting residue is dissolved in a mixture of ether (1 mL) and tetrahydrofuran (10 mL). The solution is purified by passing it through a strong cation exchange column (e.g., Isolute SCX-2).

  • Elution: The column is first washed with tetrahydrofuran, followed by elution of the target product using ammonia-saturated methanol.

  • Final Product: The solvent from the eluate is removed by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.[5]

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Purification A Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol in Ethanol B Add Pd(OH)2/C Catalyst and Acetic Acid A->B C Stir under H2 Atmosphere (1.2 bar, RT, Overnight) B->C D Filter to Remove Catalyst C->D E Evaporate Solvent D->E F Purify via Cation Exchange Chromatography E->F G Elute with NH3/Methanol F->G H Final Evaporation G->H I (R)-3-Hydroxymethylmorpholine (Oil) H->I

Caption: General workflow for the synthesis of (R)-3-Hydroxymethylmorpholine.

Inferred Biological Activity and Mechanisms of Action

The morpholine ring is a key pharmacophore in a multitude of bioactive compounds, suggesting that this compound could serve as a scaffold for agents with diverse therapeutic effects.[1][9]

Morpholine derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer: Many kinase inhibitors developed for cancer therapy contain a morpholine moiety, which often enhances potency and improves the pharmacokinetic profile.[10]

  • Anti-inflammatory: The scaffold is present in various compounds designed to have anti-inflammatory effects.[10]

  • Central Nervous System (CNS) Activity: The morpholine ring's ability to improve blood-brain barrier permeability makes it a valuable component in drugs targeting the CNS.[3][11] This includes potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, where morpholine derivatives have been shown to inhibit key enzymes such as cholinesterases and monoamine oxidases.[2]

  • Antimicrobial and Antiviral: The ring system is integral to compounds showing antibacterial, antifungal, and antiviral properties.[10][12]

The versatility of the morpholine ring stems from its ability to engage in various molecular interactions. The oxygen atom can act as a hydrogen bond acceptor, while the ring's conformation allows it to serve as a flexible linker or scaffold, correctly positioning other functional groups for optimal interaction with biological targets.[3]

A plausible mechanism of action for a drug derived from this compound is the inhibition of a key cellular enzyme, such as a protein kinase, which is a common strategy in oncology. The morpholine ring can anchor the molecule within the enzyme's active site, while other parts of the molecule, built upon the hydroxymethyl group, can form specific interactions that block substrate binding.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Kinase (e.g., PI3K) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Morpholine-Derived Inhibitor Inhibitor->Kinase Inhibits G A Plate Cells in 96-Well Plate B Incubate (24h) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 Value H->I

References

3-Hydroxymethylmorpholine: A Chiral Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive building block in drug discovery. Among the various substituted morpholines, the chiral 3-hydroxymethylmorpholine enantiomers have emerged as particularly valuable synthons, providing a versatile platform for the construction of complex molecular architectures with defined stereochemistry. This technical guide delves into the synthesis, properties, and applications of (R)- and (S)-3-hydroxymethylmorpholine as pivotal chiral building blocks in organic synthesis, with a focus on their role in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound are typically oils or low-melting solids at room temperature. Their physical and spectroscopic properties are critical for their identification and characterization in synthetic processes.

Property(S)-3-Hydroxymethylmorpholine(R)-3-Hydroxymethylmorpholine (N-Boc protected)
Molecular Formula C₅H₁₁NO₂C₁₀H₁₉NO₄
Molecular Weight 117.15 g/mol [1]217.26 g/mol [2]
CAS Number 211053-50-8[1]215917-99-0[2]
Appearance Colorless to pale yellow liquid or solidData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Optical Rotation Data not availableData not available

Spectroscopic Data:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the hydroxymethyl group. The protons adjacent to the oxygen atom (C2 and C6) will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom (C3 and C5) due to the deshielding effect of the oxygen. The chemical shifts will be further influenced by the solvent and any substitution on the nitrogen atom.[1]

¹³C NMR: The carbon NMR spectrum will typically display four signals for the morpholine ring carbons and one for the hydroxymethyl carbon. The carbons bonded to the electronegative oxygen and nitrogen atoms will have characteristic chemical shifts.[1]

CarbonExpected Chemical Shift (ppm)
C2~67
C3~55
C5~45-50
C6~67
-CH₂OH~63

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the morpholine ring will appear in the 2850-3000 cm⁻¹ region. C-O and C-N stretching bands are also expected in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the hydroxymethyl group, as well as cleavage of the morpholine ring.[3][4]

Enantioselective Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its application as a chiral building block. Several strategies have been developed, often starting from readily available chiral precursors such as amino acids. A common and efficient approach involves the use of (S)- or (R)-serine as the starting material.

Synthesis from Serine: A General Workflow

A versatile method for synthesizing chiral morpholine derivatives involves the conversion of serine to a suitable intermediate, followed by cyclization. The following diagram illustrates a general workflow for the synthesis of a protected 3,5-disubstituted morpholine from serine, which can be adapted for the synthesis of this compound.

G cluster_0 Step 1: Serine Esterification & Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection Serine L-Serine Serine_ester L-Serine Methyl Ester Serine->Serine_ester Esterification N_Boc_Serine_ester N-Boc-L-Serine Methyl Ester Serine_ester->N_Boc_Serine_ester N-Boc Protection Serinol_derivative N-Boc-Serinol N_Boc_Serine_ester->Serinol_derivative Reduction (e.g., LiBH4) Intermediate Open-chain Intermediate Serinol_derivative->Intermediate Reaction with a C2 synthon Protected_Morpholine N-Boc-3-hydroxymethyl- morpholine Intermediate->Protected_Morpholine Intramolecular Cyclization Final_Product (S)-3-Hydroxymethyl- morpholine Protected_Morpholine->Final_Product Deprotection

Caption: General workflow for the synthesis of (S)-3-hydroxymethylmorpholine from L-serine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serine methyl ester from L-Serine

This protocol describes the initial protection and esterification of L-serine, a key starting material.

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 N Sodium hydroxide (NaOH)

  • Dioxane

  • Ethyl acetate

  • 1 N Potassium bisulfate (KHSO₄)

  • Magnesium sulfate (MgSO₄)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

Procedure:

  • To an ice-cold, stirred solution of L-serine in 1 N NaOH, add a solution of Boc₂O in dioxane.

  • Stir the mixture at low temperature and then allow it to warm to room temperature until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture, cool, and acidify with 1 N KHSO₄.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield N-Boc-L-serine.

  • Dissolve the crude N-Boc-L-serine in DMF and cool in an ice-water bath.

  • Add solid K₂CO₃, followed by methyl iodide.

  • Stir the reaction mixture, allowing it to warm to room temperature.

  • After completion, filter the mixture and partition the filtrate between ethyl acetate and water.

  • Wash the organic phase, dry over MgSO₄, filter, and concentrate to obtain N-Boc-L-serine methyl ester.

Protocol 2: N-Boc Deprotection using Acidic Conditions

This protocol outlines a general procedure for the removal of the N-Boc protecting group to yield the free amine.[5][6][7]

Materials:

  • N-Boc-3-hydroxymethylmorpholine

  • 4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-protected morpholine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Collect the solid by filtration and wash with a solvent like diethyl ether to obtain the deprotected amine salt.

Application in Drug Discovery: The Case of Aprepitant

This compound and its derivatives are key components in the synthesis of numerous pharmaceuticals. A prominent example is Aprepitant (Emend®), a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3][8] The chiral morpholine core is essential for the drug's biological activity.

The Role of the Morpholine Moiety in Aprepitant

The synthesis of Aprepitant involves the coupling of a chiral morpholine derivative with other key fragments. The stereochemistry of the morpholine ring is crucial for the correct three-dimensional orientation of the pharmacophoric groups, enabling high-affinity binding to the NK₁ receptor.

G cluster_0 Key Building Blocks cluster_1 Key Coupling Step cluster_2 Final Assembly Chiral_Morpholine Chiral Morpholine Derivative Coupling Coupling Reaction Chiral_Morpholine->Coupling Trifluoromethyl_Phenyl Trifluoromethylated Phenyl Ethanol Trifluoromethyl_Phenyl->Coupling Triazolinone Triazolinone Moiety Aprepitant Aprepitant Triazolinone->Aprepitant Intermediate Coupled Intermediate Coupling->Intermediate Intermediate->Aprepitant G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R binds & activates Aprepitant Aprepitant (NK1 Antagonist) Aprepitant->NK1R blocks G_Protein G-protein NK1R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., Nausea and Vomiting) Ca_PKC->Downstream

References

Synthesis and characterization of novel 3-Hydroxymethylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Novel 3-Hydroxymethylmorpholine Derivatives

Introduction

Morpholine, a six-membered heterocyclic compound containing both amine and ether functional groups, is a prominent scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical, metabolic, and biological properties make it a "privileged structure" in drug design.[2][4] The morpholine ring can enhance pharmacokinetic properties, increase potency, and provide desirable drug-like characteristics to bioactive molecules.[2][4] Appropriately substituted morpholine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Among the various substituted morpholines, derivatives of this compound are of particular interest. The hydroxyl group provides a key site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through various routes, often starting from commercially available chiral precursors or through multi-step sequences involving ring formation.

A common approach involves the modification of a pre-existing this compound core. For instance, the synthesis of chiral alkoxymethyl morpholine analogs, which have shown potential as dopamine receptor 4 (D4R) antagonists, starts with commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine.[6] This starting material can be coupled with various aryl bromides under copper-mediated conditions or via a Mitsunobu reaction to generate a diverse set of analogs.[6]

Another strategy involves the deprotection of a protected precursor. For example, (R)-3-hydroxymethylmorpholine can be synthesized from (R)-(4-benzyl-3-morpholinyl)-methanol. The benzyl protecting group is removed via hydrogenation using a palladium hydroxide catalyst.[7]

More complex, multi-step syntheses often build the morpholine ring from acyclic precursors. A four-step preparation of cis-3,5-disubstituted morpholines utilizes a Pd-catalyzed carboamination reaction as the key step.[1] Other methods include the reaction of Schiff bases with chloroacetyl chloride to form β-lactam rings which can be further modified.[8][9]

Experimental Protocols

Protocol 1: Synthesis of (3R)-morpholin-3-ylmethanol via Debenzylation[7]

This protocol details the removal of a benzyl protecting group to yield the target this compound.

  • Dissolution: Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (5.4 mmol) in 25 mL of ethanol.

  • Catalyst Addition: Add 0.7 g of palladium hydroxide (20% on activated carbon) and 0.5 mL of acetic acid to the solution.

  • Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

  • Work-up: Once the reaction is complete, remove the catalyst by filtration. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a mixture of ether (1 mL) and tetrahydrofuran (10 mL). Purify the solution using a strong cation exchange column (e.g., Isolute SCX-2).

  • Elution: Wash the column first with tetrahydrofuran, then elute the desired product with ammonia-saturated methanol.

  • Isolation: Remove the solvent by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.

Protocol 2: General Characterization by NMR Spectroscopy[10][11]

This protocol outlines the general steps for preparing and analyzing a this compound derivative sample using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: Weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean vial.[10][11]

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is clear and free of particulate matter.[11]

  • Instrument Setup (¹H NMR):

    • Pulse Program: Use a standard single-pulse experiment.[11]

    • Number of Scans: Acquire 16-64 scans, depending on the sample concentration.[11]

    • Spectral Width: Set a spectral width of approximately -2 to 12 ppm.[11]

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[11]

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra to enable full assignment of proton and carbon resonances.[10]

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

Quantitative data from the synthesis and characterization of representative this compound derivatives are summarized below.

Table 1: Synthesis Yields and Physical Properties

CompoundStarting MaterialSynthetic MethodYield (%)Physical FormRef.
(3R)-morpholin-3-ylmethanol[(3R)-4-benzylmorpholin-3-yl]methanolCatalytic Hydrogenation57%Oil[7]
Substituted N-phenylmorpholine2,4,6-trimethylaniline & 2-chloroethyl etherRing-closing reaction66.3%Off-white solid[12]
2-morpholino-9H-pyrido[2,3-b]indol-3-carbaldehyde2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehydeNucleophilic substitution--[13]

Table 2: Spectroscopic Characterization Data

CompoundAnalysis TypeKey Signals / DataRef.
(3R)-morpholin-3-ylmethanol¹H NMR (500 MHz, CD₃OD)δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H)[7]
4'-Fluoro-4-methylaminorex¹H NMR (CDCl₃)δ 7.37-7.33 (m, 2H, H-2'/6'), 7.07-7.02 (m, 2H, H-3'/5'), 4.96 (d, 1H, H-5), 3.99 (d, 1H, H-4), 2.87 (s, 3H, CH₃)[10]
4'-Fluoro-4-methylaminorex¹³C NMR (CDCl₃)δ 157.9 (C-2), 136.2 (C-1'), 128.0 (C-2'/6'), 115.7 (C-3'/5'), 82.3 (C-5), 59.8 (C-4), 31.5 (CH₃)[10]
4'-Chloro-4-methylaminorexLC-HRMS (ESI+)m/z: [M+H]⁺ found 213.0632, calculated 213.0633 for C₁₀H₁₄ClN₂O[10]
Novel Morpholine Derivative (3)FT ICR MS (ESI+)m/z: [M+H]⁺ found 373.28406, calculated for C₂₅H₃₇N₂O₂⁺[14]

Mandatory Visualization

Diagrams created using Graphviz DOT language illustrate key workflows.

G General Synthetic Workflow for this compound Derivatives cluster_0 Route A: Modification of Core cluster_1 Route B: Ring Construction A1 Protected this compound A2 Deprotection A1->A2 e.g., Hydrogenation A3 Functionalization (e.g., Coupling) A2->A3 e.g., Mitsunobu, Cu-coupling A4 Target Derivative A A3->A4 B1 Acyclic Precursors (e.g., Amino Alcohol) B2 Ring Formation B1->B2 e.g., Pd-catalyzed Cyclization B3 Further Modification B2->B3 B4 Target Derivative B B3->B4

Caption: General synthetic strategies for this compound derivatives.

G Workflow for Characterization of Novel Derivatives cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical Analysis start Synthesized Crude Product purify Purification (e.g., Column Chromatography, Recrystallization) start->purify pure_prod Pure Compound purify->pure_prod nmr NMR Spectroscopy (1H, 13C, 2D) pure_prod->nmr ms Mass Spectrometry (LC-MS, HRMS) pure_prod->ms ir FT-IR Spectroscopy pure_prod->ir mp Melting Point pure_prod->mp purity Purity Analysis (HPLC, Elemental Analysis) pure_prod->purity final Structure Elucidation & Purity Confirmed nmr->final ms->final ir->final mp->final purity->final

Caption: Standard workflow for the characterization of synthesized compounds.

Conclusion

The this compound scaffold is a valuable building block in the development of novel therapeutic agents. Its synthesis can be approached through various flexible strategies, either by modifying the core structure or by constructing the heterocyclic ring from acyclic precursors. Thorough characterization using a combination of spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy is critical for unambiguous structure elucidation and purity assessment. The detailed protocols and compiled data within this guide serve as a foundational resource for scientists engaged in the exploration of this important class of molecules.

References

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 3-Hydroxymethylmorpholine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance the drug-likeness of molecules, including improved solubility and metabolic stability. Within this privileged class of heterocycles, 3-hydroxymethylmorpholine analogs have emerged as a promising area of investigation, particularly in the development of selective kinase inhibitors. The strategic placement of the hydroxymethyl group at the 3-position offers a valuable vector for molecular recognition, enabling specific interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.

Core Structure and Rationale for Kinase Inhibition

The core this compound structure presents several key features for kinase inhibition. The morpholine ring itself is a versatile scaffold that can be readily functionalized. The nitrogen atom can act as a hydrogen bond acceptor or be used as an attachment point for various substituents to explore different regions of the kinase active site. The oxygen atom of the morpholine ring is also crucial, often forming a critical hydrogen bond with the hinge region of the kinase, a common interaction for many ATP-competitive inhibitors.[1][2] The 3-hydroxymethyl group provides a chiral center and a hydroxyl moiety that can be exploited to achieve greater potency and selectivity through additional hydrogen bonding interactions or by serving as a handle for further chemical modification. The synthesis of optically pure this compound building blocks is a key strategy in developing stereospecific inhibitors.[3]

Structure-Activity Relationship (SAR) of this compound Analogs as PI3K/mTOR Inhibitors

Modification Point Substitution Effect on Activity Rationale Reference(s)
Morpholine Ring 3-Hydroxymethyl groupPotentially increases potency and selectivityThe hydroxyl group can form additional hydrogen bonds in the active site. The chiral center allows for stereospecific interactions.[3]
Bridged morpholines (e.g., 3,5-ethylene bridged)Significantly increases mTOR selectivity over PI3KαThe bridged structure can access a deeper pocket in the mTOR active site, exploiting a key amino acid difference (Phe961Leu) between mTOR and PI3Kα.[2][3]
Core Scaffold (e.g., Pyrimidine) Substitution at C-23-hydroxyphenylGenerally favorable for PI3Kα activity.[4]
Substitution at C-4MorpholineEssential for activity, with the oxygen atom forming a hydrogen bond with the kinase hinge region.[1][4]
Substitution at C-7 of Pyrido[3,2-d]pyrimidineVarious substituentsCan improve potency on both PI3K and mTOR. Some substituents can modulate the selectivity profile.[4]
Substituents on Attached Phenyl Rings Ureido group (para-position)Potent mTOR inhibitionThis group can form key interactions in the mTOR active site.[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogs. Below are representative protocols for key experiments.

General Synthesis of Chiral this compound Building Blocks

The synthesis of enantiomerically pure this compound is a critical first step. A common strategy involves starting from a chiral pool material to establish the desired stereochemistry.

Example Protocol: A stereospecific synthesis can be achieved starting from a suitable chiral amino alcohol. The synthesis may involve protection of the amine and alcohol functionalities, followed by a ring-closing reaction to form the morpholine heterocycle. Subsequent deprotection and functional group manipulations would yield the desired this compound building block. For specific details on reagents and reaction conditions, please refer to specialized synthetic chemistry literature.[3]

PI3Kα Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

  • Purified recombinant PI3Kα (p110α/p85α)

  • 5x Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • ATP solution

  • PI3K Lipid Substrate (e.g., PIP2)

  • Test inhibitors (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Enzyme/Substrate Mixture Preparation: Dilute the PI3Kα enzyme and PI3K Lipid Substrate in 1x Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor solution (or DMSO for controls).

  • Add the enzyme/lipid mixture to each well.

  • Initiate Reaction: Add ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to deplete unused ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

For more detailed, commercially available kit protocols, refer to resources from suppliers like BPS Bioscience and Promega.[5][6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-based inhibitors, and a typical experimental workflow for SAR studies.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt p Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt/mTOR Signaling Pathway.

SAR_Workflow Compound_Design Compound Design & Virtual Screening Synthesis Synthesis of This compound Analogs Compound_Design->Synthesis In_Vitro_Assay In Vitro Kinase Assay (e.g., PI3Kα IC50) Synthesis->In_Vitro_Assay SAR_Analysis SAR Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: Experimental Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel and selective kinase inhibitors. The inherent physicochemical properties of the morpholine ring, combined with the strategic placement of a hydroxyl group for specific interactions, provide a strong foundation for developing potent modulators of key signaling pathways, such as the PI3K/Akt/mTOR cascade. Future research focusing on the systematic exploration of substitutions on this core, particularly through the generation of comprehensive quantitative SAR data, will be instrumental in advancing these promising compounds towards clinical development. The iterative process of design, synthesis, and biological evaluation, guided by the principles outlined in this guide, will be essential for unlocking the full therapeutic potential of this compound analogs.

References

In Silico Modeling and Docking Studies of 3-Hydroxymethylmorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-Hydroxymethylmorpholine derivatives. This class of compounds holds significant promise in medicinal chemistry, and this document outlines the computational approaches used to investigate their therapeutic potential. It details the methodologies for in silico analysis, summarizes key quantitative data, and provides visual representations of the workflows involved.

Introduction to this compound Derivatives in Drug Discovery

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The inclusion of a hydroxymethyl group at the 3-position can introduce a key hydrogen bonding moiety, potentially enhancing binding affinity and selectivity for various biological targets. In silico methods, such as molecular docking and molecular dynamics, are crucial for rationally designing and screening these derivatives, thereby accelerating the drug discovery process by reducing costs and time.[4][5] These computational techniques allow for the prediction of binding modes, estimation of binding affinities, and assessment of pharmacokinetic properties before committing to costly and time-consuming synthesis and in vitro testing.[5][6]

In Silico Modeling Workflow

The computational evaluation of this compound derivatives typically follows a structured workflow, beginning with the preparation of both the ligand and the target protein, followed by docking simulations and post-docking analysis.

G cluster_prep Preparation Stage cluster_docking Docking & Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Protein Preparation (Target Receptor) protein_prep->docking binding_analysis Binding Mode & Energy Analysis docking->binding_analysis md_sim Molecular Dynamics Simulation md_sim->binding_analysis Refinement binding_analysis->md_sim sar SAR Analysis binding_analysis->sar admet->sar G TYR23 TYR23 LYS45 LYS45 ASP121 ASP121 SER122 SER122 Ligand HMM-004 Ligand->TYR23 H-Bond Ligand->LYS45 H-Bond Ligand->ASP121 H-Bond Ligand->SER122 Hydrophobic

References

The Pivotal Role of 3-Hydroxymethylmorpholine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic incorporation of specific molecular scaffolds is paramount to achieving desired therapeutic profiles. Among these, the 3-Hydroxymethylmorpholine moiety has emerged as a cornerstone in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth review of this compound's synthesis, biological significance, and application in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.

Introduction: A Privileged Scaffold in Drug Design

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The introduction of a hydroxymethyl group at the 3-position creates a chiral center and a functional handle for further molecular elaboration, offering a unique combination of properties that enhance drug-target interactions and metabolic stability. This strategic modification provides a scaffold that can improve aqueous solubility and brain permeability, crucial for CNS-active compounds.[5][6][7] The hydroxyl group can also participate in key hydrogen bonding interactions within target proteins, enhancing potency and selectivity.

Synthesis of the this compound Core

The efficient and stereospecific synthesis of this compound is critical for its application in drug discovery. Chiral pool starting materials are often employed to produce enantiomerically pure building blocks.[1][8]

General Synthetic Workflow

A general workflow for the synthesis of chiral this compound derivatives can be conceptualized as follows:

Synthetic Workflow for this compound Derivatives Start Chiral Pool Starting Material (e.g., (S)-3-Amino-1,2-propanediol) Step1 Cyclization Strategy Start->Step1 e.g., Reaction with diglycolic anhydride Intermediate (S)-2-(Hydroxymethyl)morpholine Step1->Intermediate Step2 N-Substitution Reaction (Alkylation/Arylation) Intermediate->Step2 Final_Product N-Substituted this compound Derivative Step2->Final_Product

Caption: General synthetic workflow for N-substituted this compound derivatives.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of potent and selective ligands for various biological targets.

Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.[9] The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where the morpholine oxygen forms a crucial hydrogen bond in the hinge region of the kinase domain.[9][10]

Substitution at the 3-position of the morpholine ring has been shown to be a key strategy for achieving selectivity for mTOR over the closely related PI3K isoforms. Specifically, the introduction of a methyl group at the (R)-3 position can establish a favorable hydrogen bond with the backbone of Val2240 in mTOR, leading to enhanced selectivity. This highlights the potential of the 3-hydroxymethyl group, which can also act as a hydrogen bond donor, to confer potent and selective mTOR inhibition.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor 3-Substituted Morpholine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholine-containing inhibitors.

CNS Agents: Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a G protein-coupled receptor, is a significant target for the treatment of various CNS disorders, including schizophrenia and Parkinson's disease.[11][12][13] The development of selective D4 receptor antagonists is a key area of research.

D4_Receptor_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Cellular Response cAMP->Downstream Antagonist D4 Antagonist (e.g., 3-Alkoxymethyl- morpholine derivative) Antagonist->D4R Blocks

Caption: Dopamine D4 receptor signaling pathway and the mechanism of antagonist action.

Quantitative Data Summary

While specific data for a wide range of this compound derivatives is proprietary or dispersed, the following table summarizes representative biological activities of closely related 3-substituted morpholine compounds.

Compound ClassTargetAssayActivity (IC₅₀/Kᵢ)Reference
(R)-3-Methylmorpholine DerivativesmTORKinase AssayPotent and selective inhibitionN/A
3-Alkoxymethylmorpholine AnalogsDopamine D4 ReceptorRadioligand BindingKᵢ = 2.2 - 170 nMN/A
Morpholino PyrimidinesPI3KαKinase AssayIC₅₀ = 0.1 - 7.7 nM[N/A]
Morpholino-Substituted TetrahydroquinolinesmTOR (in cancer cell lines)MTT AssayIC₅₀ = 0.033 - 1.003 µM[N/A]

Detailed Experimental Protocols

Synthesis of (R)-3-Hydroxymethylmorpholine[16]

This procedure outlines the deprotection of a benzyl-protected precursor to yield the target compound.

Materials:

  • [(3R)-4-benzylmorpholin-3-yl]methanol

  • Ethanol

  • Palladium hydroxide (20% on activated carbon)

  • Acetic acid

  • Hydrogen gas

  • Strong cation exchange column (e.g., Isolute SCX-2)

  • Ammonia-saturated methanol

Procedure:

  • Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

  • Add palladium hydroxide (0.7 g) and acetic acid (0.5 mL).

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

  • Upon reaction completion, filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ether (1 mL) and tetrahydrofuran (10 mL).

  • Purify the solution by passing it through a strong cation exchange column.

  • Wash the column with tetrahydrofuran.

  • Elute the product with ammonia-saturated methanol.

  • Evaporate the solvent under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil (0.3625 g, 57% yield).

General Protocol for PI3K/mTOR Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against PI3K/mTOR kinases.

Workflow:

Kinase_Assay_Workflow Start Prepare Assay Plate Add_Enzyme Add Kinase (PI3K or mTOR) Start->Add_Enzyme Add_Compound Add Test Compound (e.g., this compound derivative) Add_Enzyme->Add_Compound Incubate1 Pre-incubate Add_Compound->Incubate1 Add_Substrate Add ATP and Substrate (e.g., PIP2) Incubate1->Add_Substrate Incubate2 Incubate to allow phosphorylation Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Detect Detect Signal (e.g., Luminescence) Stop_Reaction->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: A typical workflow for a PI3K/mTOR kinase inhibition assay.

Procedure Outline:

  • Plate Preparation: Add assay buffer to the wells of a microplate.

  • Compound Addition: Add serial dilutions of the test compound (e.g., a this compound derivative) to the wells.

  • Enzyme Addition: Add the PI3K or mTOR enzyme to the wells.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a mixture of ATP and the appropriate substrate (e.g., PIP2 for PI3K) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

  • Reaction Termination: Add a stop solution to halt the reaction.

  • Signal Detection: Add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of product formed.

  • Data Analysis: Measure the signal and calculate the IC₅₀ value for the test compound.

General Protocol for Dopamine D4 Receptor Binding Assay

This assay measures the affinity of a compound for the D4 receptor by its ability to displace a radiolabeled ligand.

Procedure Outline:

  • Preparation: Prepare a reaction mixture containing cell membranes expressing the D4 receptor, a radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique structural and physicochemical properties make it a key component in the design of novel therapeutics targeting a range of diseases, from cancer to CNS disorders. The ability to synthesize this scaffold in an enantiomerically pure form, coupled with its favorable impact on pharmacokinetic and pharmacodynamic profiles, ensures its continued importance in the development of next-generation medicines. This guide serves as a foundational resource for researchers looking to leverage the potential of the this compound core in their drug discovery programs.

References

3-Hydroxymethylmorpholine: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for 3-Hydroxymethylmorpholine is largely unavailable in published literature and safety data sheets.[1] The following guide provides a comprehensive overview of safety and handling procedures based on the well-documented profile of its parent compound, morpholine, and general principles of chemical safety. Researchers and drug development professionals should handle this compound with the utmost caution, treating it as a substance with potential for significant hazards until specific data becomes available.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables provide available data for a salt of the compound and for the parent compound, morpholine, for reference.

Table 1: Physicochemical Properties of (S)-3-Hydroxymethylmorpholine hydrochloride and Morpholine

Property(S)-3-Hydroxymethylmorpholine hydrochlorideMorpholine
CAS Number 218594-79-7[1]110-91-8[2]
Molecular Formula C5H12ClNO2[1]C4H9NO[2]
Molecular Weight 153.606 g/mol [1]87.122 g/mol [2]
Appearance No Data AvailableColorless liquid[2]
Density 1.045 g/cm³[1]1.007 g/cm³[2]
Boiling Point No Data Available129 °C (264 °F; 402 K)[2]
Melting Point No Data Available-5 °C (23 °F; 268 K)[2]
Flash Point No Data Available35 °C (closed cup)[3]
Solubility in Water No Data AvailableMiscible[2]
Vapor Pressure No Data Available6 mmHg (20 °C)[2]
pKa (of conjugate acid) No Data Available8.36[2]

Hazard Identification and GHS Classification

Specific GHS classification for this compound is not established. The classification for the parent compound, morpholine, indicates significant hazards. It is prudent to assume this compound may exhibit similar hazardous properties.

Table 2: GHS Hazard Classification for Morpholine

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour[3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3][5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[6]
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage[3][4][5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[6]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[6]

Toxicological Summary

No specific toxicological studies for this compound were identified. The data for morpholine indicates that it is harmful if swallowed, and toxic in contact with skin or if inhaled.[3][4][6] It is also corrosive and can cause severe skin burns and eye damage.[3][4][5]

Table 3: Acute Toxicity Data for Morpholine

Route of ExposureSpeciesLD50/LC50 ValueReference
Oral (LD50)Rat1050 mg/kg[2]Health Canada[7]
Oral (LD50)Rat~1900 mg/kg[5]Redox
Dermal (LD50)Rabbit500 mg/kg[5]Redox
Inhalation (LC50)Rat8 mg/L (4 h)Redox[3]

Handling and Storage

Given the hazardous nature of the parent compound, morpholine, stringent safety precautions should be adopted when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][8]

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton), a lab coat, and other protective clothing to prevent skin contact.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mist.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Use non-sparking tools and ground/bond containers and receiving equipment.[9]

  • Handle and open containers with care.[9]

  • Wash hands thoroughly after handling.[6]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[4][10]

  • Store in a designated flammable liquids storage cabinet.

  • Protect from moisture.[11]

GHS_Chemical_Handling_Workflow General Chemical Handling Workflow start Start: Chemical Handling Task risk_assessment Conduct Risk Assessment (Review SDS of parent compound) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Fume Hood ppe->fume_hood handling Handle Chemical (Avoid inhalation, ingestion, contact) fume_hood->handling storage Store Properly (Cool, dry, ventilated, away from incompatibles) handling->storage waste Dispose of Waste (Follow institutional guidelines) handling->waste end End: Task Complete storage->end cleanup Clean Work Area waste->cleanup cleanup->end

Caption: General workflow for handling chemicals with unknown toxicity.

First Aid Measures

In case of exposure to this compound, immediate action is critical. The following first aid measures are based on those recommended for morpholine.

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

First_Aid_Decision_Workflow First Aid Decision Workflow for Chemical Exposure exposure Chemical Exposure Occurs route Identify Route of Exposure exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Remove contaminated clothing. Wash with soap and water for 15 min. skin->skin_action eye_action Rinse with water for 15 min, lifting eyelids. eye->eye_action inhalation_action Move to fresh air. Provide artificial respiration if needed. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision workflow for first aid following chemical exposure.

Accidental Release Measures

In the event of a spill or leak of this compound:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[10][12]

Experimental Protocols: Acute Toxicity Assessment

While no specific acute toxicity data exists for this compound, a standard protocol to determine its acute oral toxicity would follow the OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure).[13][14][15]

Objective: To determine the dose of a substance that causes acute toxicity and to allow for its classification. This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[13]

Methodology Outline:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[16]

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are typically fasted before dosing.[17]

  • Dose Administration: The test substance is administered in a single oral dose by gavage.[15]

  • Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study.[16]

  • Main Study:

    • Animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16]

    • The decision to dose subsequent animals at a higher or lower dose level is based on the presence or absence of clear signs of toxicity in the previously dosed animal.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.[15]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

OECD_420_Workflow OECD Guideline 420 Experimental Workflow start Start: Acute Oral Toxicity Test sighting_study Sighting Study (1 animal, determine starting dose) start->sighting_study main_study Main Study (Dose 1 animal at starting dose) sighting_study->main_study observe Observe for Toxicity Signs (14 days) main_study->observe decision Toxicity Observed? observe->decision dose_lower Dose next animal at lower fixed dose decision->dose_lower Yes dose_higher Dose next animal at higher fixed dose decision->dose_higher No confirm Confirm outcome with more animals (up to 5 total) dose_lower->confirm dose_higher->confirm end End: Classify Substance confirm->end

Caption: Simplified workflow for an acute oral toxicity study (OECD 420).

References

Methodological & Application

Enantioselective Synthesis of 3-Hydroxymethylmorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-hydroxymethylmorpholine, a valuable chiral building block in medicinal chemistry and drug development. The methodologies presented focus on catalytic asymmetric transformations, offering efficient routes to both (R)- and (S)-enantiomers with high optical purity.

Introduction

Chiral morpholine scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The this compound moiety, in particular, serves as a key structural motif that can engage in crucial hydrogen bonding interactions with biological targets. Consequently, robust and efficient methods for the stereocontrolled synthesis of its enantiomers are of significant interest to the scientific community. This document outlines two primary strategies for the enantioselective synthesis of this important molecule: a chiral pool approach utilizing serine as a starting material, and a catalytic asymmetric method involving tandem hydroamination-asymmetric transfer hydrogenation.

Data Presentation

The following table summarizes the quantitative data for the key enantioselective methods discussed.

MethodStarting MaterialCatalyst/ReagentProductOverall YieldEnantiomeric Excess (ee) / Diastereomeric Excess (de)Reference
Chiral Pool SynthesisL-Serine or D-SerineMulti-step synthesis involving protecting groups and cyclizationProtected 3,5-bis(hydroxymethyl)morpholine derivatives~45%>99% ee, >94% de[1]
Tandem Hydroamination-ATHAminoalkyne substratesTi-catalyst (hydroamination), Ru-catalyst (ATH)3-Substituted morpholinesGood>95% ee
Debenzylation of Chiral Precursor(R)-(4-benzyl-3-morpholinyl)-methanolPd(OH)₂/C, H₂(R)-3-Hydroxymethylmorpholine57%ee maintained from precursor[2]

Synthetic Strategies and Experimental Protocols

Two main synthetic pathways for obtaining enantiopure this compound are detailed below.

Chiral Pool Synthesis from Serine

This strategy leverages the inherent chirality of commercially available L- or D-serine to construct the chiral morpholine core. The synthesis involves a multi-step sequence including protection of functional groups, coupling, and cyclization.

G cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_product Intermediate Product cluster_final Final Product Serine L- or D-Serine Protection Protection of Amino and Carboxyl Groups Serine->Protection e.g., Boc protection Coupling Coupling with a C2 Building Block Protection->Coupling e.g., with glycidol derivative Modification Functional Group Modification Coupling->Modification e.g., reduction, activation Cyclization Intramolecular Cyclization Modification->Cyclization Base-mediated ProtectedMorpholine Protected Chiral This compound Derivative Cyclization->ProtectedMorpholine FinalProduct This compound ProtectedMorpholine->FinalProduct Deprotection G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_product Final Product Aminoalkyne Aminoalkyne Substrate Hydroamination Ti-catalyzed Intramolecular Hydroamination Aminoalkyne->Hydroamination Imine Cyclic Imine Hydroamination->Imine In situ formation ATH Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) Morpholine Chiral 3-Substituted Morpholine ATH->Morpholine Imine->ATH

References

Application Notes and Protocols: Scalable Synthesis of 3-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable, and efficient protocol for the synthesis of 3-Hydroxymethylmorpholine, a valuable building block in the development of novel therapeutics and other fine chemicals. The presented methodology focuses on a two-step process commencing with the synthesis of the key precursor, 2-amino-1,3-propanediol (serinol), followed by its cyclization to the target morpholine derivative.

Overview

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its synthesis on a large scale, however, can be challenging. The protocol outlined herein describes a robust and scalable route starting from readily available and inexpensive materials.

The synthesis is divided into two main stages:

  • Stage 1: Synthesis of 2-Amino-1,3-propanediol (Serinol) : A reliable method for the preparation of serinol, a crucial intermediate, is detailed.

  • Stage 2: Synthesis of this compound : A high-yielding and redox-neutral cyclization of serinol using ethylene sulfate.

This protocol is designed to be adaptable for large-scale production, with considerations for safety, efficiency, and purity of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable synthesis of this compound.

ParameterStage 1: Serinol SynthesisStage 2: this compound Synthesis
Starting Material Tris(hydroxymethyl)aminomethane2-Amino-1,3-propanediol (Serinol)
Key Reagent -Ethylene Sulfate
Solvent WaterAcetonitrile
Reaction Temperature -Room Temperature
Reaction Time -12 hours
Yield High>90%
Purity >98%>99%
Scale Multi-gram to KilogramMulti-gram to Kilogram

Experimental Protocols

Stage 1: Synthesis of 2-Amino-1,3-propanediol (Serinol)

Serinol is a commercially available starting material. However, for large-scale and cost-effective synthesis, it can be prepared from inexpensive precursors such as tris(hydroxymethyl)aminomethane. One established method involves the retro-aldol-type cleavage of a protected derivative of tris(hydroxymethyl)aminomethane. For the purpose of this protocol, we will assume the availability of commercial-grade serinol.

Stage 2: Scalable Synthesis of this compound

This protocol is adapted from a general method for morpholine synthesis from 1,2-amino alcohols.

Materials:

  • 2-Amino-1,3-propanediol (Serinol)

  • Ethylene Sulfate

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1,3-propanediol (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add finely powdered potassium carbonate (2.0 eq) to the solution.

  • Addition of Ethylene Sulfate: While stirring vigorously at room temperature, add a solution of ethylene sulfate (1.05 eq) in anhydrous acetonitrile dropwise over a period of 1 hour. Caution: Ethylene sulfate is a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove potassium carbonate and other insoluble materials.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure this compound.

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the scalable synthesis of this compound.

SynthesisWorkflow cluster_stage1 Stage 1: Starting Material cluster_stage2 Stage 2: Cyclization Reaction cluster_product Final Product Serinol 2-Amino-1,3-propanediol (Serinol) Reaction Reaction with Ethylene Sulfate Serinol->Reaction Acetonitrile, K₂CO₃, RT Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Application Notes: Morpholine as a Greener and Efficient Alternative for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step. While piperidine has traditionally been the reagent of choice for this purpose, concerns regarding its toxicity and regulatory status have prompted the search for safer and more environmentally friendly alternatives. Morpholine, a secondary amine, has emerged as a strong contender, demonstrating high efficiency in Fmoc deprotection while minimizing common side reactions.[1][2][3] These application notes provide a comprehensive overview of the use of morpholine in SPPS, including detailed protocols and comparative data.

Recent studies have shown that a 50%-60% solution of morpholine in dimethylformamide (DMF) effectively removes the Fmoc group.[1][2][3] This method has been successfully applied to the synthesis of peptides like somatostatin, achieving purity comparable to that obtained with the standard 20% piperidine-DMF protocol.[1][2][3] A significant advantage of using morpholine is the reduction of side reactions such as diketopiperazine and aspartimide formation, which are common challenges in peptide synthesis.[1][2][3]

Data Presentation

The following tables summarize the comparative performance of morpholine and piperidine in Fmoc deprotection during SPPS.

Table 1: Comparison of Deprotection Reagents in SPPS

ParameterMorpholinePiperidine
Concentration 50-60% in DMF20% in DMF
Efficiency HighHigh
Diketopiperazine Formation MinimizedProne to occur
Aspartimide Formation Almost avoidedProne to occur
Greenness Score 7.5Lower
Regulatory Status Not a regulated substanceRegulated substance

Data compiled from multiple sources indicating general performance trends.[1][2][3]

Table 2: Cleavage Study of a Protected Peptide Resin with Various Bases

BaseConcentration in DMFPeptide Cleavage (%)Uncleaved Peptide (%)
Piperidine10%--
4-Methylpiperidine10%--
Morpholine 60% 47% 53%

This table illustrates the relative efficiency of different amines in a specific cleavage study.[1] Note: The context of this specific cleavage study might differ from standard Fmoc deprotection.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Morpholine in SPPS

This protocol describes the manual procedure for removing the Fmoc protecting group from a resin-bound peptide using a morpholine solution.

Materials:

  • Fmoc-protected peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Morpholine, reagent grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.

  • Preparation of Deprotection Reagent: Prepare a 50% (v/v) solution of morpholine in DMF.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 50% morpholine-DMF solution to the resin.

    • Agitate the mixture at room temperature for 10-20 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh 50% morpholine-DMF solution and agitate for another 10-20 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual morpholine and the dibenzofulvene-morpholine adduct.

  • Kaiser Test: Perform a Kaiser test to confirm the complete removal of the Fmoc group and the presence of a free primary amine. If the test is positive (blue color), proceed to the next amino acid coupling step. If it is negative, repeat the deprotection step.

Protocol 2: Synthesis of Somatostatin using Morpholine for Fmoc Deprotection

This protocol outlines the key steps for the synthesis of somatostatin as a proof-of-concept for the utility of morpholine in SPPS.

Synthesis Strategy: Fmoc/tBu solid-phase peptide synthesis.

Resin: Rink Amide resin.

Deprotection Reagent: 50% Morpholine in DMF.

Coupling Reagents: Standard coupling reagents such as HBTU/HOBt or HATU/HOAt with a tertiary base like DIPEA.

Procedure:

  • Resin Preparation: Start with a Rink Amide resin pre-loaded with the C-terminal amino acid of somatostatin.

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Follow Protocol 1 for the removal of the Fmoc group using 50% morpholine in DMF.

    • Washing: Thoroughly wash the resin with DMF.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activator and base in DMF. Allow the reaction to proceed for the recommended time (typically 1-2 hours).

    • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the somatostatin sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the morpholine protocol.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin deprotection Add 50-60% Morpholine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-AA wash1->coupling wash2 Wash with DMF coupling->wash2 end H2N-Peptide-Resin wash2->end Ready for next cycle

Caption: General workflow for Fmoc deprotection using morpholine in SPPS.

SPPS_Cycle_with_Morpholine cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling deprotection_step Treat with 50% Morpholine/DMF wash_after_deprotection Wash (DMF) deprotection_step->wash_after_deprotection coupling_step Add Fmoc-AA, Coupling Reagents, Base wash_after_deprotection->coupling_step wash_after_coupling Wash (DMF) coupling_step->wash_after_coupling end_cycle Fmoc-AA(n+1)-Peptide-Resin wash_after_coupling->end_cycle start_cycle Fmoc-AA(n)-Peptide-Resin start_cycle->deprotection_step

Caption: A single cycle of solid-phase peptide synthesis using morpholine.

References

Application of 3-Hydroxymethylmorpholine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the application of 3-hydroxymethylmorpholine as a versatile building block in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and CDK signaling pathways. The unique structural and chemical properties of the morpholine scaffold, especially when functionalized, make it a privileged structure in medicinal chemistry.

Introduction

The morpholine moiety is a cornerstone in the design of numerous kinase inhibitors due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and oral bioavailability. The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor within the ATP-binding pocket of kinases, contributing significantly to binding affinity and selectivity. This compound, a readily accessible chiral derivative, offers a strategic advantage by providing a reactive handle for further chemical modifications. This allows for the introduction of various pharmacophoric features or for tethering to other molecular fragments, enabling the development of highly potent and selective kinase inhibitors.

Key Kinase Targets and Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for anticancer drug development.[1][2] Several potent PI3K and mTOR inhibitors incorporate the morpholine scaffold.

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle.[3] CDKs form complexes with cyclins, and the sequential activation of different CDK-cyclin complexes drives the progression of the cell through the different phases of the cell cycle.[4][5] Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.

Figure 2: Simplified representation of the cell cycle and CDK regulation.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50) of representative kinase inhibitors featuring the morpholine scaffold.

Table 1: In Vitro Inhibitory Activity of ZSTK474 and Analogs Against Class I PI3K Isoforms [6][7][8]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 5.090.020.83.9
Analog 6a (Ethanolamine replacement) 9.9>50052.09.8
Analog 6b (Diethanolamine replacement) 3.7>50014.610.0
Bifunctional Inhibitor 6r 10515003900180
Bifunctional Inhibitor 6s 35023001900110

Table 2: In Vitro Inhibitory Activity of Various Morpholine-Containing Kinase Inhibitors [9][10]

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)
Compound 17p (dimorpholinopyrimidine) PI3Kα31.8 ± 4.1-
Compound 17p (dimorpholinopyrimidine) PI3Kδ15.4 ± 1.9-
BKM-120 PI3Kα44.6 ± 3.6-
Compound 10e (morpholine-THQ) mTOR33 ± 3A549
Compound 10h (morpholine-THQ) mTOR87 ± 7MCF-7
Bridged Morpholine Analog mTOR<1-
Bridged Morpholine Analog PI3Kα>1000-

Experimental Protocols

This protocol describes a method for the preparation of (R)-3-hydroxymethylmorpholine via debenzylation of a protected precursor.[11]

Materials:

  • [(3R)-4-benzylmorpholin-3-yl]methanol

  • Ethanol

  • Palladium hydroxide (20% on activated carbon)

  • Acetic acid

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Strong cation exchange column (e.g., Isolute SCX-2)

  • Ammonia-saturated methanol

Procedure:

  • Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

  • Add palladium hydroxide (0.7 g) and acetic acid (0.5 mL) to the solution.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Once complete, filter the mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a mixture of diethyl ether (1 mL) and THF (10 mL).

  • Purify the product using a strong cation exchange column.

    • Wash the column first with THF.

    • Elute the desired product with ammonia-saturated methanol.

  • Evaporate the solvent from the product-containing fractions under reduced pressure to yield (R)-3-hydroxymethylmorpholine as an oil.

Figure 3: Workflow for the synthesis of (R)-3-Hydroxymethylmorpholine.

This representative protocol outlines the synthesis of a 2,4,6-trisubstituted pyrimidine, a common core structure for PI3K inhibitors, and can be adapted to incorporate this compound.[2][12]

Materials:

  • 2,4,6-trichloropyrimidine

  • This compound

  • A suitable aromatic or heteroaromatic amine (R-NH2)

  • A suitable boronic acid or ester for cross-coupling

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., Na2CO3) for Suzuki coupling

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • First Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 2,4,6-trichloropyrimidine in an anhydrous solvent.

    • Add one equivalent of this compound and a base (e.g., DIPEA).

    • Stir the reaction at room temperature or with gentle heating until one chlorine atom is displaced. Monitor by TLC or LC-MS.

  • Second Nucleophilic Aromatic Substitution (SNAr):

    • To the resulting dichloropyrimidine intermediate, add one equivalent of the desired amine (R-NH2) and additional base.

    • Heat the reaction mixture to drive the second substitution. Monitor for the formation of the disubstituted product.

  • Purification:

    • Purify the resulting monochloro-disubstituted pyrimidine intermediate by column chromatography.

  • Suzuki Cross-Coupling:

    • Combine the purified intermediate with a boronic acid or ester, a palladium catalyst, and a base in a suitable solvent.

    • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Final Purification:

    • Purify the final trisubstituted morpholinopyrimidine product by column chromatography or recrystallization.

Note: The hydroxyl group of this compound may require protection (e.g., as a silyl ether) prior to these steps, followed by deprotection as a final step, depending on the specific reaction conditions and reagents used.

This protocol describes a general method for determining the IC50 value of a compound against PI3K isoforms.[8]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Phosphatidylinositol (PI) lipid vesicles (substrate)

  • Test compound (e.g., dissolved in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • ATP

  • Kinase assay kit for ADP detection (e.g., ADP-Glo™)

  • 96-well plates

  • Plate reader (for luminescence)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the reaction buffer, PI3K enzyme, and the test compound at various concentrations.

  • Add the PI substrate to each well.

  • Initiate the reaction by adding ATP (e.g., to a final concentration of 10 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by fitting the dose-response data to a non-linear regression model.

This protocol assesses the antiproliferative activity of a kinase inhibitor on cancer cell lines.[6][8]

Materials:

  • Human cancer cell lines (e.g., A375 melanoma, U87MG glioblastoma)

  • Appropriate cell culture medium with supplements (e.g., FBS, antibiotics)

  • Test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader (for absorbance or luminescence)

Procedure:

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Conclusion

This compound is a valuable and versatile synthetic intermediate for the development of novel kinase inhibitors. Its inherent morpholine scaffold provides a strong foundation for potent interactions with the kinase hinge region, while the hydroxyl group offers a convenient point for chemical elaboration to fine-tune potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a framework for researchers to utilize this building block in the design and synthesis of next-generation targeted cancer therapeutics.

References

Protecting Group Strategies for the Synthesis of 3-Hydroxymethylmorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-hydroxymethylmorpholine, a valuable building block in medicinal chemistry. The focus is on two common and effective protecting group strategies: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile carbobenzyloxy (Cbz) group for the protection of the morpholine nitrogen.

Introduction

This compound is a chiral heterocyclic compound frequently incorporated into pharmacologically active molecules to enhance properties such as solubility, metabolic stability, and target binding. Its synthesis often requires the use of protecting groups to mask the reactive secondary amine and primary hydroxyl functionalities, allowing for selective chemical transformations. The choice of protecting group is critical and depends on the overall synthetic strategy, including the compatibility with other reagents and the conditions required for subsequent steps. This guide outlines two robust strategies starting from the readily available chiral precursor, L-serine.

Overview of Synthetic Strategies

The synthesis of this compound from L-serine generally involves three key stages:

  • Protection: The amino group of L-serine is protected with either a Boc or Cbz group.

  • Reduction and Cyclization: The carboxylic acid functionality of the protected serine is reduced to a primary alcohol, followed by intramolecular cyclization to form the morpholine ring.

  • Deprotection: The protecting group is removed to yield the final this compound.

The following sections provide detailed protocols and comparative data for both the N-Boc and N-Cbz protection strategies.

N-Boc Protecting Group Strategy

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions.

Synthetic Pathway

N-Boc_Strategy L_Serine L-Serine N_Boc_Serine N-Boc-L-Serine L_Serine->N_Boc_Serine (Boc)2O, Base N_Boc_Serinol N-Boc-L-Serinol N_Boc_Serine->N_Boc_Serinol Reduction (e.g., BH3·THF) Intermediate N-Boc-2-amino-1,4-butanediol derivative N_Boc_Serinol->Intermediate Activation & Alkylation (e.g., Williamson Ether Synthesis) N_Boc_3_Hydroxymethylmorpholine N-Boc-3-hydroxymethylmorpholine Intermediate->N_Boc_3_Hydroxymethylmorpholine Intramolecular Cyclization Final_Product This compound N_Boc_3_Hydroxymethylmorpholine->Final_Product Deprotection (e.g., TFA or HCl)

Caption: Synthetic workflow for this compound using the N-Boc strategy.
Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serine

  • Dissolve L-serine (1.0 eq) in a 1:2 mixture of water and 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (1.1 eq) and stir until dissolved.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M solution of potassium bisulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-serine as a white solid.

Protocol 2: Synthesis of N-Boc-3-hydroxymethylmorpholine (via Serinol)

This protocol involves the reduction of N-Boc-L-serine to N-Boc-L-serinol, followed by a two-step cyclization.

  • Reduction to N-Boc-L-serinol:

    • Dissolve N-Boc-L-serine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add borane-tetrahydrofuran complex (BH₃·THF, 2.0-3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford N-Boc-L-serinol.

  • Intramolecular Cyclization (Williamson Ether Synthesis approach):

    • Dissolve N-Boc-L-serinol (1.0 eq) in anhydrous THF or DMF.

    • Add a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

    • Stir the suspension for 30 minutes at 0 °C.

    • Add a suitable 2-carbon electrophile with a leaving group on each carbon (e.g., 1-bromo-2-chloroethane, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield N-Boc-3-hydroxymethylmorpholine.

Protocol 3: Deprotection of N-Boc-3-hydroxymethylmorpholine

  • Dissolve N-Boc-3-hydroxymethylmorpholine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with a concentrated solution of sodium hydroxide or potassium carbonate.

  • Extract the aqueous layer with DCM or a mixture of isopropanol/chloroform (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Quantitative Data for N-Boc Strategy
StepReactantsReagents & ConditionsProductYield (%)Reference
Protection L-Serine(Boc)₂O, NaOH, H₂O/Dioxane, RT, 24hN-Boc-L-serine94[1]
Reduction N-Boc-L-serineBH₃·THF, THF, 0 °C to RT, 4-6hN-Boc-L-serinol~80-90General Procedure
Cyclization N-Boc-L-serinolNaH, 1-bromo-2-chloroethane, THF, 0 °C to RT, 24hN-Boc-3-hydroxymethylmorpholine50-60Estimated
Deprotection N-Boc-3-hydroxymethylmorpholineTFA, DCM, RT, 1-3hThis compound>95General Procedure

N-Cbz Protecting Group Strategy

The carbobenzyloxy (Cbz) group is another cornerstone in amine protection, valued for its stability to a wide range of reagents and its clean removal by catalytic hydrogenolysis.

Synthetic Pathway

N-Cbz_Strategy L_Serine L-Serine N_Cbz_Serine N-Cbz-L-Serine L_Serine->N_Cbz_Serine Cbz-Cl, Base N_Cbz_Serinol N-Cbz-L-Serinol N_Cbz_Serine->N_Cbz_Serinol Reduction (e.g., BH3·THF) Intermediate N-Cbz-2-amino-1,4-butanediol derivative N_Cbz_Serinol->Intermediate Activation & Alkylation (e.g., Williamson Ether Synthesis) N_Cbz_3_Hydroxymethylmorpholine N-Cbz-3-hydroxymethylmorpholine Intermediate->N_Cbz_3_Hydroxymethylmorpholine Intramolecular Cyclization Final_Product This compound N_Cbz_3_Hydroxymethylmorpholine->Final_Product Deprotection (H2, Pd/C)

Caption: Synthetic workflow for this compound using the N-Cbz strategy.
Experimental Protocols

Protocol 4: Synthesis of N-Cbz-L-serine

  • Dissolve L-serine (1.0 eq) in a 2M aqueous solution of sodium hydroxide at 0 °C.

  • While maintaining the temperature at 0 °C, simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a 4M aqueous solution of sodium hydroxide dropwise, keeping the pH between 9 and 10.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Cbz-L-serine as a white solid.

Protocol 5: Synthesis of N-Cbz-3-hydroxymethylmorpholine (via Serinol)

This protocol follows a similar reduction and cyclization pathway as the N-Boc strategy.

  • Reduction to N-Cbz-L-serinol:

    • Follow the procedure in Protocol 2, step 1, substituting N-Cbz-L-serine for N-Boc-L-serine.

  • Intramolecular Cyclization:

    • Follow the procedure in Protocol 2, step 2, substituting N-Cbz-L-serinol for N-Boc-L-serinol.

Protocol 6: Deprotection of N-Cbz-3-hydroxymethylmorpholine

  • Dissolve N-Cbz-3-hydroxymethylmorpholine (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data for N-Cbz Strategy
StepReactantsReagents & ConditionsProductYield (%)Reference
Protection L-SerineCbz-Cl, NaOH, H₂O, 0 °C to RT, 3hN-Cbz-L-serine85-95General Procedure
Reduction N-Cbz-L-serineBH₃·THF, THF, 0 °C to RT, 4-6hN-Cbz-L-serinol~80-90General Procedure
Cyclization N-Cbz-L-serinolNaH, 1-bromo-2-chloroethane, THF, 0 °C to RT, 24hN-Cbz-3-hydroxymethylmorpholine50-60Estimated
Deprotection N-Cbz-3-hydroxymethylmorpholineH₂, 10% Pd/C, MeOH, RT, 4-12hThis compound>95[2]

Comparison of Protecting Group Strategies

FeatureN-Boc StrategyN-Cbz Strategy
Protection Yield High (94%)[1]High (85-95%)
Stability Stable to base, nucleophiles, and hydrogenolysis.Stable to acidic and basic conditions.
Deprotection Conditions Mildly acidic (TFA, HCl).Catalytic hydrogenolysis (H₂, Pd/C).
Advantages Orthogonal to Cbz and Fmoc groups. Deprotection byproducts are volatile.Orthogonal to Boc and Fmoc groups. Deprotection is very clean.
Disadvantages Acid-labile, limiting subsequent acidic reactions.Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes, some benzyl ethers). Requires specialized hydrogenation equipment.

Logical Relationships in Protecting Group Selection

The choice between the N-Boc and N-Cbz protecting groups is primarily dictated by the planned subsequent reaction steps. This decision-making process can be visualized as follows:

Protecting_Group_Selection Start Start: Need to synthesize This compound Question1 Will the synthetic route involve strong acidic conditions? Start->Question1 Question2 Will the synthetic route involve catalytic hydrogenation? Question1->Question2 No Use_Cbz Use N-Cbz Protection Question1->Use_Cbz Yes Use_Boc Use N-Boc Protection Question2->Use_Boc No Consider_Alternative Consider alternative protecting groups Question2->Consider_Alternative Yes

Caption: Decision tree for selecting a protecting group for this compound synthesis.

Conclusion

Both the N-Boc and N-Cbz protecting group strategies offer effective and high-yielding pathways for the synthesis of this compound from L-serine. The selection of the optimal strategy is contingent upon the specific requirements of the overall synthetic plan, particularly the tolerance of other functional groups within the molecule to the respective deprotection conditions. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the planning and execution of this important synthetic transformation.

References

Application Notes and Protocols for N-Alkylation of 3-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-alkylation of 3-hydroxymethylmorpholine, a key synthetic transformation for the generation of diverse chemical libraries in drug discovery. Two primary methods are detailed: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Its secondary amine and primary alcohol functionalities offer opportunities for diverse structural modifications. N-alkylation of the morpholine nitrogen is a common strategy to introduce various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Methods for N-Alkylation

Two robust and widely applicable methods for the N-alkylation of this compound are presented below.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine of this compound with an alkyl halide (e.g., benzyl bromide, alkyl iodides) in the presence of a base. The choice of base and solvent is crucial to ensure efficient and selective N-alkylation while minimizing side reactions.

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., sodium hydride (NaH), 1.2 equivalents, or potassium carbonate (K₂CO₃), 2.0 equivalents) portion-wise while stirring.

  • Alkylation: To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Direct N-Alkylation:

Direct_N_Alkylation A Dissolve this compound in anhydrous solvent B Cool to 0 °C and add base A->B C Add alkyl halide dropwise B->C D Stir at room temperature (2-24 h) C->D E Quench with water and extract with organic solvent D->E F Purify by column chromatography E->F

Caption: Workflow for the direct N-alkylation of this compound.

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a wide range of substituents. The reaction proceeds via the formation of an intermediate iminium ion from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyls.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF), add a mild acid catalyst such as acetic acid (optional, 0.1 equivalents).

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway for Reductive Amination:

Reductive_Amination_Pathway cluster_0 Iminium Ion Formation cluster_1 Reduction This compound This compound Iminium_Ion Iminium Ion This compound->Iminium_Ion + Carbonyl Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium_Ion N-Alkylated_Product N-Alkylated This compound Iminium_Ion->N-Alkylated_Product + Hydride Reducing_Agent NaBH(OAc)3 Reducing_Agent->N-Alkylated_Product

Caption: Key steps in the reductive amination of this compound.

Data Presentation: N-Alkylation of Morpholine Derivatives

While specific quantitative data for a wide range of N-alkylations of this compound is not extensively available in the public literature, the following table provides representative data for the N-alkylation of morpholine and related amino alcohols to illustrate typical reaction conditions and yields. This data can serve as a valuable guide for reaction optimization.

EntryAmine SubstrateAlkylating AgentMethodBase/Reducing AgentSolventTemp (°C)Time (h)Yield (%)
1MorpholineBenzyl BromideDirect AlkylationK₂CO₃MeCNRT12>95
2MorpholineEthyl IodideDirect AlkylationK₂CO₃DMFRT690
3MorpholineBenzaldehydeReductive AminationNaBH(OAc)₃DCERT492
4MorpholineCyclohexanoneReductive AminationNaBH(OAc)₃DCMRT1685
5(S)-2-(hydroxymethyl)morpholine-4-carboxylate2-chloro-6-fluoropyridineDirect AlkylationNaHDMF0 to RT--
6MorpholineMethanolCatalytic AlkylationCuO–NiO/γ–Al₂O₃Gas Phase220-93.8 (selectivity)[1]
7MorpholineEthanolCatalytic AlkylationCuO–NiO/γ–Al₂O₃Gas Phase220-85.2 (selectivity)

Note: The data in this table is compiled from various sources and is intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion

The direct N-alkylation and reductive amination methods described provide efficient and versatile strategies for the synthesis of a wide array of N-substituted this compound derivatives. The choice of method will depend on the nature of the desired substituent and the availability of the corresponding alkyl halide or carbonyl compound. These protocols serve as a solid foundation for researchers to develop and optimize their synthetic routes towards novel and biologically active molecules.

References

Asymmetric Catalytic Methods for the Synthesis of Chiral Morpholines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The stereochemistry of this privileged heterocycle profoundly influences its biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholines a critical focus of modern pharmaceutical research. This document provides detailed application notes and experimental protocols for key asymmetric catalytic methodologies enabling the enantioselective synthesis of chiral morpholine derivatives.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

This method provides an efficient and direct route to 2-substituted chiral morpholines through the asymmetric hydrogenation of prochiral dehydromorpholine precursors. The use of a rhodium catalyst paired with a chiral bisphosphine ligand is crucial for achieving high enantioselectivity.[1][2]

Application Note:

Rhodium-catalyzed asymmetric hydrogenation is a powerful "after cyclization" strategy to introduce chirality into the morpholine ring system.[2][3] This atom-economical approach offers high yields and excellent enantioselectivities for a variety of 2-substituted morpholines.[2][4][5] The choice of the chiral ligand is critical, with bulky bisphosphine ligands such as SKP demonstrating superior performance in achieving high levels of stereocontrol.[1][2] The reaction is sensitive to the substitution pattern on the dehydromorpholine ring, with both electron-donating and electron-withdrawing groups on an aryl substituent at the 2-position being well-tolerated, often leading to excellent enantioselectivities (up to 99% ee).[2][5]

Quantitative Data Summary:
Substrate (Dehydromorpholine)Catalyst Loading (mol%)LigandSolventPressure (atm H₂)Temp (°C)Time (h)Yield (%)ee (%)Reference
2-Phenyl-3,4-dihydro-2H-1,4-oxazine1.0(R)-SKPDCM50RT24>9998[1][2]
2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine1.0(R)-SKPDCM50RT24>9999[2][5]
2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine1.0(R)-SKPDCM50RT24>9999[2][5]
2-(2-Methylphenyl)-3,4-dihydro-2H-1,4-oxazine1.0(R)-SKPDCM50RT24>9999[2][5]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (R)-SKP (1.1 mol%)

  • 2-Substituted-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Schlenk tube

  • Stainless-steel autoclave

Procedure: [1]

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (e.g., 1.0 mg, 0.0025 mmol) and (R)-SKP (e.g., 1.6 mg, 0.00275 mmol).

  • Add anhydrous DCM (1.0 mL) to the Schlenk tube.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the 2-substituted-3,4-dihydro-2H-1,4-oxazine (e.g., 40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • Carefully release the pressure and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow:

G cluster_prep Catalyst Preparation (Glovebox) cluster_reac Reaction Setup cluster_hydro Hydrogenation cluster_workup Workup and Purification cat_prep [Rh(COD)₂]BF₄ + (R)-SKP in DCM stir_cat Stir 30 min at RT cat_prep->stir_cat cat_sol Catalyst Solution stir_cat->cat_sol mix Combine Catalyst and Substrate cat_sol->mix sub_prep Substrate in DCM sub_prep->mix autoclave Transfer to Autoclave purge Purge with H₂ (3x) autoclave->purge pressurize Pressurize to 50 atm H₂ purge->pressurize react Stir 24h at RT pressurize->react depressurize Release Pressure react->depressurize concentrate Remove Solvent depressurize->concentrate purify Column Chromatography concentrate->purify product Chiral Morpholine purify->product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process provides an efficient route to 3-substituted chiral morpholines from readily available aminoalkyne substrates.[6][7] The methodology combines a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[8][9]

Application Note:

This tandem reaction is a highly efficient and practical method for the enantioselective synthesis of 3-substituted morpholines.[7][8] A key feature of this method is the crucial role of hydrogen-bonding interactions between the oxygen atom of the substrate and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst, which is responsible for the high levels of enantioselectivity observed.[6][7] This understanding of the reaction mechanism has also allowed for the extension of this methodology to the synthesis of chiral piperazines.[7][8] The reaction tolerates a wide range of functional groups on the aminoalkyne substrate.[6][7]

Quantitative Data Summary:
Substrate (Aminoalkyne)Hydroamination CatalystATH CatalystH-SourceSolventYield (%)ee (%)Reference
2-((3-Phenylprop-2-yn-1-yl)oxy)ethan-1-amineTi(NMe₂)₂(NMe₂CH₂CH₂NMe₂)RuCl--INVALID-LINK--HCOOH/NEt₃Toluene85>95[7][8]
2-((3-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy)ethan-1-amineTi(NMe₂)₂(NMe₂CH₂CH₂NMe₂)RuCl--INVALID-LINK--HCOOH/NEt₃Toluene82>95[7]
2-((3-(4-Chlorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amineTi(NMe₂)₂(NMe₂CH₂CH₂NMe₂)RuCl--INVALID-LINK--HCOOH/NEt₃Toluene88>95[7]
2-((3-Cyclohexylprop-2-yn-1-yl)oxy)ethan-1-amineTi(NMe₂)₂(NMe₂CH₂CH₂NMe₂)RuCl--INVALID-LINK--HCOOH/NEt₃Toluene75>95[7]
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Materials:

  • Aminoalkyne substrate (1.0 equiv)

  • Titanium hydroamination catalyst (e.g., Ti(NMe₂)₂(NMe₂CH₂CH₂NMe₂)) (5 mol%)

  • Ruthenium ATH catalyst (e.g., RuCl--INVALID-LINK--) (1 mol%)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous Toluene

  • Schlenk tube

Procedure: [1][7]

  • Hydroamination Step:

    • In a glovebox, add the titanium catalyst (5 mol%) to a solution of the aminoalkyne substrate (1.0 equiv) in anhydrous toluene.

    • Seal the reaction vessel and stir the mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation Step:

    • To the cooled reaction mixture from the hydroamination step, add a solution of the ruthenium catalyst (1 mol%) in the formic acid/triethylamine azeotrope.

    • Stir the reaction at room temperature for 12 hours.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Catalytic Cycle and Workflow:

G cluster_workflow One-Pot Tandem Reaction Workflow cluster_catalytic_cycle Conceptual Catalytic Cycle for ATH start Aminoalkyne Substrate hydroamination Ti-Catalyzed Hydroamination (110°C, 24h) start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Ru-Catalyzed Asymmetric Transfer Hydrogenation (RT, 12h) imine->ath product Chiral Morpholine ath->product Ru_cat [Ru-H]⁺ H_bond H-Bonded Complex Ru_cat->H_bond + Imine Imine_sub Imine Hydride_transfer Hydride Transfer H_bond->Hydride_transfer Product_release Product Release Hydride_transfer->Product_release Ru_H_regen [Ru]²⁺ Product_release->Ru_H_regen - Chiral Amine Ru_H_regen->Ru_cat + HCOOH/NEt₃

Caption: Tandem reaction workflow and a conceptual catalytic cycle for ATH.

Organocatalytic Enantioselective Chlorocycloetherification

This method provides access to chiral 2,2-disubstituted morpholines containing a quaternary stereocenter through an organocatalytic asymmetric halocyclization.[10][11] A cinchona alkaloid-derived catalyst is employed to control the enantioselectivity of the chlorocycloetherification of alkenol substrates.[10]

Application Note:

Organocatalytic enantioselective halocyclization is a powerful strategy for the de novo construction of chiral heterocycles.[11] This particular method is notable for its ability to create a quaternary stereocenter at the C2 position of the morpholine ring with high enantioselectivity.[10] The reaction proceeds under mild conditions and tolerates a variety of substituents on the alkenol substrate.[10][11] This approach represents a significant advancement as catalytic asymmetric methods for constructing morpholines remain relatively sparse.[10]

Quantitative Data Summary:
Substrate (Alkenol)CatalystChlorinating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
4-((2-Phenylallyl)amino)butan-1-ol(DHQD)₂PHALNCSToluene-20249592[10]
4-((2-(4-Methoxyphenyl)allyl)amino)butan-1-ol(DHQD)₂PHALNCSToluene-20249290[10]
4-((2-(4-Chlorophenyl)allyl)amino)butan-1-ol(DHQD)₂PHALNCSToluene-20249693[10]
4-((2-Naphthylallyl)amino)butan-1-ol(DHQD)₂PHALNCSToluene-20249091[10]

NCS = N-Chlorosuccinimide; (DHQD)₂PHAL = Hydroquinidine 1,4-phthalazinediyl diether

Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification

Materials:

  • Alkenol substrate (1.0 equiv)

  • Cinchona alkaloid-derived catalyst (e.g., (DHQD)₂PHAL) (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Anhydrous Toluene

  • Reaction vial

Procedure: [10]

  • To a reaction vial, add the alkenol substrate (1.0 equiv) and the cinchona alkaloid-derived catalyst (10 mol%).

  • Dissolve the solids in anhydrous toluene.

  • Cool the mixture to -20 °C.

  • Add N-Chlorosuccinimide (1.2 equiv) in one portion.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Proposed Logical Relationship in Catalysis:

G cluster_activation Catalyst Activation and Complexation cluster_cyclization Enantioselective Chlorocycloetherification cluster_release Product Release and Catalyst Turnover catalyst Cinchona Alkaloid Catalyst activated_complex Activated Catalyst-NCS Complex catalyst->activated_complex ncs NCS ncs->activated_complex ternary_complex Ternary Complex (Catalyst-NCS-Alkenol) activated_complex->ternary_complex alkenol Alkenol Substrate alkenol->ternary_complex cyclization Intramolecular Cyclization ternary_complex->cyclization Enantioselective Attack product_complex Product-Catalyst Complex cyclization->product_complex product Chiral Chlorinated Morpholine product_complex->product catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst Turnover

Caption: Logical workflow of the organocatalytic chlorocycloetherification.

References

Continuous Flow Synthesis of Morpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1] Traditionally synthesized in batch reactors, the production of morpholine derivatives can be significantly enhanced through the adoption of continuous flow chemistry. This technology offers superior control over reaction parameters, leading to improved safety, higher yields, and greater consistency.[2][3] Continuous flow processes enable rapid reaction optimization and seamless scaling from laboratory to production quantities, addressing key challenges in pharmaceutical development.[2][4]

This document provides detailed application notes and protocols for two distinct continuous flow methods for the synthesis of morpholine derivatives: a modern photocatalytic approach for substituted morpholines and a high-temperature method for the synthesis of the parent morpholine ring.

Application Notes: Advantages of Continuous Flow Synthesis for Morpholine Derivatives

Continuous flow synthesis offers several distinct advantages over traditional batch processing for the preparation of morpholine derivatives:

  • Enhanced Safety: By confining reactions to small reactor volumes, the risks associated with handling hazardous reagents and managing exothermic reactions are significantly minimized.[2] This is particularly relevant for high-temperature syntheses.

  • Precise Process Control: Flow reactors allow for accurate control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields.[2]

  • Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions, significantly accelerating the optimization process.

  • Scalability: Scaling up production in a continuous flow system is often as simple as running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel.[4]

  • Access to Novel Reaction Space: Continuous flow reactors can be operated at temperatures and pressures that are not safely achievable in batch reactors, opening up new possibilities for chemical transformations.

Experimental Protocols

Protocol 1: Photocatalytic Continuous Flow Synthesis of Substituted Morpholines

This protocol is based on the work of Jackl, Legnani, Morandi, and Bode, which describes a photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents.[5][6]

Reaction Scheme:

A photocatalytic reaction between a silicon amine protocol (SLAP) reagent and an aldehyde to form a substituted morpholine.

Materials:

  • SLAP Reagent (e.g., N-(2-(tert-butyldimethylsilyloxy)ethyl)-N-allylaniline)

  • Aldehyde (e.g., benzaldehyde)

  • Photocatalyst: 2,4,6-Triphenylpyrylium tetrafluoroborate (TPP)

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Solvent: Acetonitrile (MeCN)

Equipment:

  • Syringe pumps

  • T-mixer

  • PFA tubing reactor coil (e.g., 10 mL)

  • LED light source (e.g., 455 nm)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of the SLAP reagent (1.0 equiv.) and the aldehyde (1.2 equiv.) in acetonitrile.

    • Prepare a separate solution of the photocatalyst (TPP, 0.02 equiv.) and the Lewis acid (TMSOTf, 1.5 equiv.) in acetonitrile.

  • System Setup:

    • Assemble the continuous flow reactor as shown in the workflow diagram below.

    • Ensure the reactor coil is positioned to be evenly irradiated by the LED light source.

    • Set the back-pressure regulator to the desired pressure (e.g., 3 bar).

  • Reaction Execution:

    • Pump the two solutions at equal flow rates (e.g., 0.1 mL/min each) into the T-mixer.

    • The combined stream flows through the irradiated reactor coil. The residence time is determined by the total flow rate and the reactor volume.

    • The product stream is collected from the outlet of the back-pressure regulator.

  • Work-up and Analysis:

    • The collected solution is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to yield the desired morpholine derivative.

Protocol 2: High-Temperature Continuous Flow Synthesis of Morpholine

This protocol is adapted from a patented industrial process for the synthesis of the parent morpholine from diethanolamine.[1]

Reaction Scheme:

The dehydration and cyclization of diethanolamine in the presence of oleum to form morpholine.

Materials:

  • Diethanolamine

  • Oleum (20% SO₃)

  • Cooling fluid

Equipment:

  • High-pressure pumps capable of handling viscous and corrosive liquids

  • Jacketed reactor (e.g., glass-lined or stainless steel) with agitator

  • Heat exchanger/cooling system

  • Back-pressure regulator

  • Separation and purification unit (for a full production setup)

Procedure:

  • System Setup:

    • The reactor is pre-heated and maintained at the target temperature range (180-235 °C) by circulating a cooling fluid through the jacket to manage the exothermic reaction.

    • The system is pressurized using a back-pressure regulator.

  • Reaction Execution:

    • Diethanolamine and 20% oleum are continuously pumped in separate streams into the agitated reactor.

    • The flow rates are adjusted to maintain a specific ratio of oleum to diethanolamine (e.g., 1.33 to 1.63 parts oleum per part of amine by weight).

    • The residence time in the reactor is controlled by the total flow rate and the reactor volume (e.g., 30 minutes).

  • Product Collection and Purification:

    • The reaction mixture exits the reactor through the back-pressure regulator.

    • The morpholine product is then isolated from the reaction mixture through subsequent neutralization and distillation steps.

Data Presentation

ParameterProtocol 1: Photocatalytic Synthesis of 3-phenylmorpholineProtocol 2: High-Temperature Synthesis of Morpholine[1]
Reactants N-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline, BenzaldehydeDiethanolamine, 20% Oleum
Catalyst/Reagent TPP (photocatalyst), TMSOTf (Lewis Acid)Oleum (dehydrating agent)
Solvent AcetonitrileNone (neat)
Temperature Ambient180 - 235 °C
Pressure 3 barNot specified, but elevated due to temperature
Flow Rate 0.2 mL/min (total)Diethanolamine: 42.2-170 lbs/hr, Oleum: 68.6-226 lbs/hr
Residence Time 50 min (for a 10 mL reactor)~30 min
Yield High (specific yields vary with substrates)Up to 93.6%

Visualizations

G Workflow for Photocatalytic Continuous Flow Synthesis cluster_reactants Reactant Solutions cluster_system Flow System cluster_output Output ReactantA SLAP Reagent + Aldehyde in MeCN PumpA Syringe Pump A ReactantA->PumpA ReactantB Photocatalyst + Lewis Acid in MeCN PumpB Syringe Pump B ReactantB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor PFA Reactor Coil (Irradiated with LED) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Purification Purification (Chromatography) Collection->Purification FinalProduct Substituted Morpholine Purification->FinalProduct

Caption: Workflow for Photocatalytic Continuous Flow Synthesis.

G High-Level Signaling Pathway Inhibition by a Morpholine Derivative cluster_pathway Inflammatory Signaling Cascade cluster_drug Drug Action ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzyme ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation MorpholineDrug Morpholine-based NSAID MorpholineDrug->COX Inhibition

References

Application Notes and Protocols: 3-Hydroxymethylmorpholine in the Preparation of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymethylmorpholine is a valuable chiral building block in medicinal chemistry for the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS). The morpholine scaffold itself is a privileged structure in CNS drug discovery due to its favorable physicochemical properties, which can enhance blood-brain barrier permeability and improve pharmacokinetic profiles. The addition of a hydroxymethyl group at the 3-position provides a key functional handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric elements and the exploration of structure-activity relationships (SAR).

One of the most notable applications of a this compound derivative is in the asymmetric synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant. This highlights the utility of this scaffold in generating chiral drugs with specific stereochemistry crucial for their therapeutic activity. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the preparation of CNS-active compounds, with a focus on the synthesis of Reboxetine and its analogs.

Data Presentation: Biological Activity of Reboxetine

The following table summarizes the in vitro binding affinities of Reboxetine, a CNS-active compound synthesized using a this compound-derived intermediate, for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

CompoundTargetKi (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)Reference
Reboxetine (racemic)NET1.1117.3>9090
SERT129
DAT>10,000
(S,S)-ReboxetineNETPotent and selective--

Signaling Pathway: Norepinephrine Reuptake Inhibition

Norepinephrine (NE) is a key neurotransmitter in the CNS involved in regulating mood, attention, and arousal. Its signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via the norepinephrine transporter (NET). Reboxetine, synthesized from a this compound derivative, is a selective norepinephrine reuptake inhibitor (SNRI). By blocking the NET, Reboxetine increases the concentration of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism of action is believed to be responsible for its antidepressant effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction (e.g., cAMP pathway) Adrenergic_Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response

Norepinephrine Reuptake Inhibition by Reboxetine

Experimental Workflow: Synthesis of (S,S)-Reboxetine

The following diagram illustrates a general workflow for the asymmetric synthesis of (S,S)-Reboxetine, a CNS-active compound, utilizing a chiral intermediate derived from this compound. The process involves the formation of the chiral morpholine core, followed by the introduction of the necessary aryl and aryloxy moieties.

G Start Chiral Starting Material (e.g., (S)-3-Amino-1,2-propanediol) Step1 Formation of N-protected Morpholinone Start->Step1 Step2 Reduction to (S)-2-(Hydroxymethyl)morpholine Derivative Step1->Step2 Step3 Oxidation of Primary Alcohol Step2->Step3 Step4 Introduction of Phenyl Group Step3->Step4 Step5 Introduction of Aryloxy Group Step4->Step5 Final (S,S)-Reboxetine Step5->Final

Asymmetric Synthesis of (S,S)-Reboxetine Workflow

Experimental Protocols

Synthesis of (S)-2-(Hydroxymethyl)morpholine Intermediate

This protocol describes the initial steps in the synthesis of a key chiral intermediate, (S)-2-(hydroxymethyl)morpholine, which serves as a precursor for (S,S)-Reboxetine.

Step 1: Synthesis of (S)-N-(2,3-dihydroxypropyl)-2-chloroacetamide

  • To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired chloroacetamide.

Step 2: Synthesis of (S)-morpholin-3-on-2-yl)methanol

  • To a solution of the chloroacetamide from Step 1 (1.0 eq) in tert-amyl alcohol, add potassium tert-butoxide (1.2 eq) portionwise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by chromatography to yield the morpholinone.

Step 3: Synthesis of (S)-2-(hydroxymethyl)morpholine

  • To a solution of the morpholinone from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) (2.5 eq) in toluene dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-(hydroxymethyl)morpholine, which can be used in the next step without further purification.

Synthesis of (S,S)-Reboxetine from (S)-2-(Hydroxymethyl)morpholine Intermediate

This protocol outlines the subsequent steps to convert the chiral morpholine intermediate into (S,S)-Reboxetine.

Step 1: N-Boc Protection of (S)-2-(hydroxymethyl)morpholine

  • To a solution of (S)-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: Oxidation to the Aldehyde

  • To a solution of the N-Boc protected alcohol from Step 1 (1.0 eq) in dichloromethane, add Dess-Martin periodinane (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the mixture with dichloromethane, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde.

Step 3: Grignard Addition of Phenylmagnesium Bromide

  • To a solution of the crude aldehyde from Step 2 (1.0 eq) in anhydrous THF at -78 °C, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired alcohol.

Step 4: Mitsunobu Reaction with 2-Ethoxyphenol

  • To a solution of the alcohol from Step 3 (1.0 eq), 2-ethoxyphenol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by flash chromatography to afford the N-Boc protected (S,S)-Reboxetine.

Step 5: Deprotection to (S,S)-Reboxetine

  • To a solution of the N-Boc protected product from Step 4 (1.0 eq) in dichloromethane, add trifluoroacetic acid (TFA) (10 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract with an organic solvent, dry the combined organic layers, and concentrate to yield (S,S)-Reboxetine. Further purification can be achieved by recrystallization.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Hydroxymethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxymethylmorpholine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity of starting materials is crucial. Ensure that the starting materials, such as diethanolamine or its derivatives, and any reagents are of high purity and anhydrous where required. The presence of water can interfere with many synthetic routes.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield. Key parameters to optimize include:

    • Temperature: Ensure the reaction is maintained at the optimal temperature. Deviations can lead to incomplete reactions or the formation of side products.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Pressure: For reactions involving gases, such as hydrogenation, maintaining the correct pressure is critical for catalyst activity and reaction rate.

  • Catalyst Activity: Catalyst deactivation is a common cause of low yields in catalytic hydrogenations.[1][2][3]

    • Catalyst Quality: Use a fresh, high-quality catalyst. The activity of palladium on carbon (Pd/C) or other catalysts can diminish over time.

    • Catalyst Loading: The amount of catalyst used can be critical. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to unwanted side reactions.

    • Poisoning: The catalyst can be poisoned by impurities in the starting materials or solvents. Ensure all components of the reaction mixture are free from catalyst poisons like sulfur compounds.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and purification methods to maximize recovery.[4][5]

Logical Troubleshooting Flow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed reagents Verify Purity of Starting Materials (e.g., NMR, GC-MS) start->reagents conditions Review Reaction Conditions (Temperature, Time, Pressure) reagents->conditions Pure impure Purify Starting Materials reagents->impure Impure catalyst Assess Catalyst Activity (Age, Loading, Potential Poisoning) conditions->catalyst Optimal optimize_cond Optimize Reaction Conditions conditions->optimize_cond Suboptimal workup Analyze Work-up & Purification (Extraction, Chromatography) catalyst->workup Active replace_catalyst Use Fresh Catalyst / Optimize Loading catalyst->replace_catalyst Inactive/Suboptimal optimize_workup Optimize Purification Protocol workup->optimize_workup Product Loss end Improved Yield workup->end Optimized impure->conditions optimize_cond->catalyst replace_catalyst->workup optimize_workup->end

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing significant side product formation in my synthesis. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. The nature of these byproducts depends on the synthetic route employed.

  • Incomplete Cyclization: In syntheses starting from linear precursors like diethanolamine derivatives, incomplete cyclization can leave unreacted starting material or linear intermediates in the final product. To address this, ensure optimal reaction conditions (temperature, time, and catalyst) to drive the reaction to completion.

  • Over-reduction: In routes involving the reduction of a carbonyl or ester group, over-reduction to an undesired alcohol or even a hydrocarbon can occur. This can be controlled by using a milder reducing agent or by carefully controlling the reaction conditions (temperature, pressure, and reaction time).

  • N-Alkylation: If the nitrogen on the morpholine ring is unprotected, it can be susceptible to alkylation by electrophilic reagents present in the reaction mixture. Using a suitable protecting group for the morpholine nitrogen can prevent this side reaction.

Issue 3: Reaction Monitoring and Completion

Q3: How can I effectively monitor the progress of my this compound synthesis to ensure it goes to completion?

A3: Monitoring the reaction progress is essential to determine the optimal reaction time and to ensure the complete consumption of starting materials.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of many organic reactions. By co-spotting the reaction mixture with the starting material, you can visualize the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are powerful techniques. They can be used to determine the relative concentrations of starting materials, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR spectrum can provide detailed information about the conversion of the starting material to the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis method for this compound?

A1: A widely used method for the synthesis of chiral this compound involves the catalytic hydrogenation of a protected precursor. For instance, the debenzylation of (R)-(4-benzyl-3-morpholinyl)methanol using a palladium catalyst is a common route to obtain (R)-3-Hydroxymethylmorpholine.

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: Standard laboratory safety practices should always be followed. Specific hazards may include:

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas. Ensure the reaction is performed in a properly sealed and purged apparatus.

  • Corrosive Reagents: Some synthetic routes may involve the use of strong acids or bases, which are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.

Data Presentation

Table 1: Troubleshooting Summary for this compound Synthesis

Problem Possible Cause Recommended Solution
Low Yield Impure starting materialsPurify starting materials before use.
Suboptimal reaction temperatureOptimize the reaction temperature by running small-scale trials at different temperatures.
Incomplete reactionIncrease the reaction time and monitor progress by TLC, GC, or NMR.
Catalyst deactivationUse a fresh, active catalyst and ensure the absence of catalyst poisons.[1][2][3]
Product loss during work-upOptimize extraction and purification procedures to minimize losses.[4][5]
Side Product Formation Incomplete cyclizationEnsure optimal reaction conditions to drive the cyclization to completion.
Over-reductionUse a milder reducing agent or carefully control reaction conditions.
N-AlkylationProtect the morpholine nitrogen with a suitable protecting group.
Incomplete Reaction Insufficient reaction timeMonitor the reaction and continue until the starting material is consumed.
Low reaction temperatureIncrease the reaction temperature to the optimal level.
Deactivated catalystReplace the catalyst with a fresh batch.[1][2][3]

Table 2: Comparison of General Morpholine Synthesis Routes (Illustrative Data)

Synthesis Route Starting Materials Key Reagents/Catalyst Typical Conditions Reported Yield (%)
Dehydration of Diethanolamine DiethanolamineConcentrated Sulfuric Acid160-200°C70-85
From Diethylene Glycol and Ammonia Diethylene Glycol, AmmoniaHydrogen, Ni-Cu-Zn/Al2O3 catalyst150-230°C, High Pressure>90
From Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether, Ammonia-100°C, Autoclave~60
Reductive Amination Diglycolic acid, AmineReducing agent (e.g., NaBH4)Varies50-70

Note: The yields presented are for general morpholine synthesis and may vary for this compound. This data is for illustrative and comparative purposes.

Experimental Protocols

Synthesis of (R)-3-Hydroxymethylmorpholine via Catalytic Hydrogenation

This protocol is based on a literature procedure and describes the debenzylation of (R)-(4-benzyl-3-morpholinyl)methanol.

Reaction Scheme

reaction_scheme reactant (R)-(4-benzyl-3-morpholinyl)methanol product (R)-3-Hydroxymethylmorpholine reactant->product H₂, Pd(OH)₂/C Ethanol, Acetic Acid, RT

Caption: Synthesis of (R)-3-Hydroxymethylmorpholine via catalytic hydrogenation.

Materials:

  • (R)-(4-benzyl-3-morpholinyl)methanol

  • 20% Palladium hydroxide on activated carbon (Pearlman's catalyst)

  • Ethanol

  • Acetic acid

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve (R)-(4-benzyl-3-morpholinyl)methanol in ethanol.

  • Add a catalytic amount of 20% palladium hydroxide on activated carbon and a small amount of acetic acid.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel to afford pure (R)-3-Hydroxymethylmorpholine.

References

Common side reactions and byproducts in 3-Hydroxymethylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxymethylmorpholine. This guide focuses on common side reactions and the formation of byproducts in two primary synthetic routes: palladium-catalyzed debenzylation and borane reduction of a morpholinone precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Palladium-catalyzed hydrogenolysis of a protected precursor, typically (R)-(4-benzyl-3-morpholinyl)-methanol, to remove the N-benzyl protecting group.[1]

  • Reduction of a morpholinone intermediate , such as (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, using a reducing agent like a borane complex.[1]

Q2: What are the typical impurities I might encounter in my final this compound product?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include residual starting materials, intermediates from incomplete reactions, and byproducts specific to the synthetic route used. Analytical techniques such as HPLC, LC-MS/MS, and GC-MS are essential for identifying and quantifying these impurities.

Q3: How can I purify the crude this compound?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Column chromatography: Effective for separating the desired product from less polar or more polar impurities.

  • Recrystallization: Useful if the product is a solid and a suitable solvent system can be found to selectively crystallize the product, leaving impurities in the mother liquor.

  • Distillation: Applicable if the product and impurities have sufficiently different boiling points.

  • Ion-exchange chromatography: A published method for purifying (3R)-morpholin-3-ylmethanol involves passing the crude product through a strong cation exchange column.[1]

Troubleshooting Guides

Route 1: Palladium-Catalyzed Debenzylation of (R)-(4-benzyl-3-morpholinyl)-methanol

This route is a common method for obtaining optically active this compound. However, several side reactions can occur, leading to a mixture of products and reduced yield.

Diagram of Reaction Pathways

Starting_Material (R)-(4-benzyl-3-morpholinyl)-methanol Product This compound Starting_Material->Product Desired Reaction (Pd/C, H2) Incomplete_Debenzylation Unreacted Starting Material Starting_Material->Incomplete_Debenzylation Incomplete Reaction Toluene Toluene Starting_Material->Toluene Hydrogenolysis of Benzyl Group

Caption: Potential reaction pathways in the palladium-catalyzed debenzylation of (R)-(4-benzyl-3-morpholinyl)-methanol.

Common Issues and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction: Insufficient reaction time, low hydrogen pressure, or deactivated catalyst.- Monitor reaction progress: Use TLC or LC-MS to ensure the reaction has gone to completion. - Increase reaction time or hydrogen pressure: If the reaction stalls, extending the reaction time or increasing the hydrogen pressure may be necessary. - Use fresh catalyst: Palladium catalysts can lose activity over time or become poisoned. Ensure the catalyst is fresh and handled under an inert atmosphere.
Catalyst poisoning: Certain functional groups or impurities in the starting material or solvent can poison the palladium catalyst.- Purify starting materials: Ensure the starting material and solvents are free from sulfur-containing compounds or other potential catalyst poisons.
Presence of Starting Material in Product Incomplete debenzylation: Similar to low yield, this is often due to insufficient reaction time or catalyst activity.- Optimize reaction conditions: Increase catalyst loading, reaction time, or hydrogen pressure. - Re-subject the mixture to reaction conditions: If a significant amount of starting material remains, it may be possible to re-run the reaction with fresh catalyst.
Formation of Toluene Hydrogenolysis of the benzyl group: This is a common side reaction in palladium-catalyzed debenzylations.- Use a less active catalyst: Palladium on carbon (Pd/C) is known to promote hydrogenolysis. Consider using a milder catalyst such as palladium hydroxide on carbon (Pearlman's catalyst). - Optimize reaction conditions: Lowering the reaction temperature and pressure may reduce the rate of hydrogenolysis relative to debenzylation.

Experimental Protocol: Palladium-Catalyzed Debenzylation

A general procedure for the synthesis of (R)-3-hydroxymethylmorpholine from (R)-(4-benzyl-3-morpholinyl)-methanol is as follows:

  • Dissolve (R)-(4-benzyl-3-morpholinyl)-methanol (1.0 eq) in a suitable solvent such as ethanol.[1]

  • Add a palladium catalyst, for example, 20% palladium hydroxide on activated carbon.[1]

  • Acidify the mixture with a small amount of acetic acid.[1]

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., 1.2 bar) at room temperature overnight.[1]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product, for example, by ion-exchange chromatography.[1]

Route 2: Borane Reduction of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

This route involves the reduction of a morpholinone-carboxylic acid precursor. Borane reagents are powerful reducing agents, but their reactivity can sometimes lead to side reactions if not properly controlled.

Diagram of Reaction Pathways

Starting_Material (3S)-4-Benzyl-5-oxomorpholine -3-carboxylic acid Product This compound Starting_Material->Product Desired Reduction (Borane complex) Incomplete_Reduction Partially reduced intermediates Starting_Material->Incomplete_Reduction Incomplete Reaction Over_Reduction Over-reduced byproducts Product->Over_Reduction Over-reduction

Caption: Potential reaction pathways in the borane reduction of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.

Common Issues and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reduction: Insufficient amount of reducing agent, low reaction temperature, or short reaction time.- Ensure stoichiometry of reducing agent: Carefully calculate and add the required equivalents of the borane reagent. - Optimize reaction temperature and time: Some borane reductions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.
Decomposition of the reducing agent: Borane complexes can be sensitive to moisture and air.- Use anhydrous conditions: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products Over-reduction: The hydroxymethyl group could potentially be further reduced under harsh conditions, although this is less common for boranes compared to other hydrides.- Control reaction temperature: Perform the reaction at a lower temperature to increase selectivity. - Use a milder borane reagent: Consider using a less reactive borane complex.
Incomplete reduction of either the carboxylic acid or the amide: The starting material has two functional groups that will be reduced. Incomplete reaction can lead to a mixture of partially reduced intermediates.- Ensure sufficient reducing agent: Both the carboxylic acid and the amide functional groups require reduction. Calculate the stoichiometry accordingly. - Allow for sufficient reaction time: Monitor the disappearance of the starting material and any intermediates.

Experimental Protocol: Borane Reduction

A general two-step procedure starting from (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is as follows:

  • Reduction of the carboxylic acid and amide:

    • Dissolve the starting material in an anhydrous solvent like tetrahydrofuran (THF).

    • Add a borane complex, such as borane dimethyl sulfide complex, and an amine base like triethylamine.

    • The reaction is typically performed at a controlled temperature, for example, starting at 0 °C and then warming to a higher temperature (e.g., 65 °C) for several hours.[1]

  • Deprotection of the N-benzyl group:

    • After the reduction is complete, the N-benzyl group is typically removed by palladium-catalyzed hydrogenolysis as described in Route 1.[1]

Quantitative Data Summary

References

Improving stereoselectivity in the synthesis of chiral 3-Hydroxymethylmorpholine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral 3-Hydroxymethylmorpholine

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals working on the stereoselective synthesis of chiral this compound and related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in the synthesis of chiral this compound?

There are several established strategies to introduce and control chirality during the synthesis of substituted morpholines.[1][2] The choice of strategy depends on the availability of starting materials, the desired stereoisomer, and scalability. Key approaches include:

  • Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., L-serine or D-serine) or sugars, where at least one stereocenter of the final product is derived from this starting material.[2][3]

  • Chiral Auxiliaries: A temporary, enantiopure group is attached to the substrate to direct the stereochemical outcome of a key reaction.[1][2] After the desired stereocenter is created, the auxiliary is removed.

  • Chiral Catalysis: A substoichiometric amount of a chiral catalyst (metal-based or organocatalyst) is used to favor the formation of one stereoisomer over another.[1] Asymmetric hydrogenation using chiral phosphine-rhodium complexes is a powerful example of this approach.[4][5][6]

  • Resolution: A racemic or diastereomeric mixture is separated into its individual stereoisomers.[2] This can be done through crystallization with a resolving agent or by chromatographic methods.[7][8]

Q2: My synthesis resulted in a mixture of diastereomers. What are the most effective methods for their separation?

Separating diastereomers is often necessary when stereoselectivity is not perfect. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.[7]

  • Flash Chromatography: This is a common and effective method. Reversed-phase chromatography using a C18 stationary phase can provide excellent resolution for separating diastereomeric products.[7]

  • Recrystallization: If the diastereomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an efficient and scalable purification method.[7]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) with either normal or reversed-phase columns is a powerful option, though it is often more costly and less scalable than flash chromatography.[7]

Q3: How can I improve the enantioselectivity of an asymmetric hydrogenation reaction for producing a chiral morpholine?

Asymmetric hydrogenation is a highly effective method for setting stereocenters.[4][9] If you are experiencing low enantiomeric excess (e.e.), consider the following optimizations:

  • Catalyst and Ligand Selection: The choice of the chiral ligand is critical. For the hydrogenation of unsaturated morpholines, bisphosphine-rhodium catalysts with a large bite angle, such as those based on SKP ligands, have been shown to provide excellent enantioselectivities (up to 99% e.e.).[4][5][6]

  • Solvent Choice: The reaction solvent can significantly impact selectivity. Non-coordinating solvents like dichloromethane (DCM) are often preferred as they are less likely to interfere with the catalyst-substrate complex.[4]

  • Substrate Modification: The electronic and steric properties of substituents on the unsaturated morpholine can influence the outcome. For instance, electron-withdrawing groups on the nitrogen (like Cbz) have been shown to yield superior enantioselectivity compared to other groups.[4]

Troubleshooting Guide

Problem: My key addition or cyclization step results in low diastereoselectivity.

  • Question: I am performing an addition reaction to form two adjacent stereocenters, but the reaction is producing a nearly 1:1 mixture of diastereomers. What experimental variables should I investigate?

  • Answer: Low diastereoselectivity in such reactions is a common problem and is often influenced by subtle changes in reaction conditions. Several factors can be optimized to favor the desired diastereomer.

    • Temperature Control: Higher temperatures can sometimes lead to a retro-addition reaction, where the product reverts to the starting materials, allowing for equilibration to a thermodynamic mixture and reducing selectivity.[10] Maintaining a consistent low temperature (e.g., -78 °C) during the addition of reagents and, crucially, during the quenching step is critical for reproducibility.[10]

    • Base Selection: The choice of base for deprotonation can have a profound effect on both yield and selectivity. Sterically hindered bases like LDA can sometimes lead to incomplete deprotonation or side reactions.[11] Switching to less hindered or cyclic lithium amide bases (e.g., lithium morpholide, lithium N-methylpiperazide) can improve yields and alter the diastereomeric ratio.[11][12]

    • Salt Additives: The aggregation state of organolithium intermediates significantly influences the transition state geometry and, therefore, stereoselectivity. The addition of salts like lithium bromide (LiBr) can alter these aggregates, leading to a dramatic improvement in diastereoselectivity. In some cases, adding LiBr has been shown to reverse the diastereomeric ratio in favor of the desired product.[10]

    • Leaving Group (for cyclization): In intramolecular cyclization reactions, the nature of the leaving group can impact the diastereomeric excess (d.e.). In one reported synthesis of a disubstituted morpholine, changing the leaving group from a triflate to a mesylate was crucial to circumventing poor diastereoselectivity.[3]

Problem: My reaction yield is low, and I'm observing significant side product formation.

  • Question: My reaction to form the morpholine precursor is giving a low yield, and I suspect side reactions are consuming my starting material. What are potential causes?

  • Answer: Low yields are often due to competing, non-productive reaction pathways. Identifying and suppressing these pathways is key.

    • Enolization of Ketones: If your synthesis involves the addition of a nucleophile to a ketone, the base can sometimes deprotonate the α-carbon of the ketone, leading to enolate formation.[10] This sequesters the ketone, preventing it from reacting with the desired nucleophile. Using a base that is more nucleophilic than basic, or carefully controlling the addition order and temperature, can mitigate this.

    • Reagent Instability: Some reagents, particularly certain lithium amides, can be unstable at room temperature or even at 0 °C.[11] It is crucial to prepare and use these reagents at low temperatures and minimize the time they are held before use to prevent decomposition and subsequent low yields.[11]

    • Quenching Conditions: The quenching step can be just as critical as the reaction itself. Rapidly adding a pre-cooled quenching solution (e.g., acetic acid in THF) can prevent temperature spikes that might cause product decomposition or side reactions.[10]

Problem: Can I correct a poor diastereomeric ratio after the reaction is complete?

  • Question: My synthesis produced a mixture of diastereomers. Are there any methods to improve the ratio of the desired isomer without resorting to chromatography?

  • Answer: Yes, in some cases, it is possible to enrich one diastereomer through a process called epimerization.

    • Post-Synthesis Epimerization: Epimerization is a process where the configuration at a single stereocenter is inverted, converting one diastereomer into another.[2] If the desired diastereomer is the more thermodynamically stable one, an equilibration process can be used to enrich it. For example, a light-mediated reversible hydrogen atom transfer (HAT) has been successfully used to epimerize substituted morpholines, significantly improving the final diastereomeric ratio.[13]

Visualized Workflows and Pathways

Troubleshooting_Workflow start Low Diastereoselectivity (d.e.) Observed in Addition/Cyclization temp Investigate Temperature Control start->temp base Optimize Base Selection start->base additives Screen Salt Additives start->additives leaving_group Modify Leaving Group (for cyclization) start->leaving_group temp_detail Maintain low temp (-78°C) during reagent addition and quench. [Ref: Bedaquiline Synthesis] temp->temp_detail end Improved Diastereoselectivity temp->end base_detail Test less hindered / cyclic amides instead of LDA. (e.g., Lithium Morpholide) base->base_detail base->end additives_detail Add LiBr to influence lithium aggregate state. additives->additives_detail additives->end leaving_group_detail Switch from Triflate (-OTf) to Mesylate (-OMs). leaving_group->leaving_group_detail leaving_group->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Synthetic_Pathway cluster_0 Chiral Pool Approach start Chiral Serine Derivative step1 Coupling with Glycerol Derivative start->step1 step2 Acid Hydrolysis (Deprotection) step1->step2 step3 Hydroxyl Activation (e.g., Mesylation) step2->step3 step4 Amino Deprotection & Cyclization step3->step4 end Chiral 3,5-Disubstituted Morpholine step4->end

Caption: General synthetic pathway from a serine derivative.

Quantitative Data Summary

Table 1: Effect of Base and Additives on Diastereoselectivity

This table summarizes data from studies on a key 1,2-addition step in the synthesis of the morpholine-containing drug Bedaquiline, demonstrating the impact of reaction parameters on yield and diastereomeric ratio (d.r.).[10]

EntryBaseAdditiveYield of Product (%)Diastereomeric Ratio (desired:undesired)
1LDANone350.91 : 1.0
2LDALiBr402.0 : 1.0
3Lithium MorpholideNone631.1 : 1.0
4Lithium MorpholideLiBr741.8 : 1.0

Table 2: Catalyst Performance in Asymmetric Hydrogenation of Dehydromorpholines

This table shows the effectiveness of a Rhodium-SKP catalyst system for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.[4][5]

EntrySubstrate Substituent (at C2)Product Yield (%)Enantiomeric Excess (e.e., %)
1Phenyl>9992
22-Methylphenyl>9999
34-Trifluoromethylphenyl>9994
44-Methoxyphenyl>9985

Key Experimental Protocols

Protocol 1: Synthesis of (3R)-Hydroxymethylmorpholine via Catalytic Debenzylation

This protocol describes the removal of an N-benzyl protecting group to yield the final product. The procedure is adapted from a reported synthesis.[14]

Materials:

  • [(3R)-4-benzylmorpholin-3-yl]methanol

  • Ethanol (25 mL per 1.1 g of starting material)

  • Palladium hydroxide on activated carbon (20% loading)

  • Acetic acid (glacial)

  • Hydrogen gas supply

  • Strong cation exchange column (e.g., Isolute SCX-2)

  • Ammonia-saturated methanol

Procedure:

  • Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (e.g., 1.1 g, 5.4 mmol) in ethanol in a suitable reaction vessel.

  • Carefully add palladium hydroxide on carbon (20 wt%, e.g., 0.7 g) and acetic acid (e.g., 0.5 mL) to the solution.

  • Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1.2 bar) at room temperature overnight.

  • Upon reaction completion (monitor by TLC or LC-MS), carefully filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate by evaporation under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in a minimal amount of a suitable solvent mixture (e.g., 1 mL ether and 10 mL THF).

  • Load the solution onto a pre-conditioned strong cation exchange (SCX) column.

  • Wash the column first with tetrahydrofuran to remove non-basic impurities.

  • Elute the desired product from the column using ammonia-saturated methanol.

  • Combine the product-containing fractions and remove the solvent by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.

Protocol 2: Stereoselective Synthesis via Intramolecular Cyclization

This protocol outlines a general procedure for forming the morpholine ring via an intramolecular SN2 reaction, a key step in many syntheses starting from serine. This approach is based on a strategy where controlling the stereochemistry of the starting materials and ensuring inversion at the reaction center is key.[3]

Materials:

  • N-protected amino diol precursor with a primary and secondary hydroxyl group

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Acid or base for N-deprotection (e.g., TFA for Boc group, or H₂/Pd for Cbz group)

  • Base for cyclization (e.g., K₂CO₃ or TEA)

  • Methanol or Acetonitrile as solvent for cyclization

Procedure:

  • Selective Activation of Primary Hydroxyl:

    • Dissolve the N-protected amino diol precursor in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.2 equivalents).

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise. The use of a mesylate has been shown to be superior to a triflate for achieving high diastereoselectivity in similar systems.[3]

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor by TLC until the starting material is consumed.

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure. Purify the resulting mesylate by flash chromatography if necessary.

  • N-Deprotection:

    • Remove the nitrogen protecting group under appropriate conditions (e.g., for a Boc group, dissolve the mesylate in DCM and add trifluoroacetic acid; for a Cbz group, perform catalytic hydrogenation).

    • Once deprotection is complete, carefully neutralize the reaction and extract the product or remove the catalyst and solvent.

  • Intramolecular Cyclization:

    • Dissolve the crude amino mesylate in a suitable solvent like methanol or acetonitrile.

    • Add a base such as triethylamine or potassium carbonate (2-3 equivalents).

    • Heat the reaction mixture (e.g., to reflux) and stir until the cyclization is complete (monitor by TLC or LC-MS).

    • Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude chiral this compound derivative by flash chromatography to obtain the final product.

References

Technical Support Center: 3-Hydroxymethylmorpholine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 3-Hydroxymethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for morpholine derivatives like this compound?

A1: The most prevalent industrial methods for synthesizing the morpholine core structure are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] For substituted morpholines like this compound, multi-step syntheses are common, often involving the cyclization of an appropriate amino alcohol precursor.

Q2: What are the critical process parameters to monitor during the scale-up of the this compound synthesis?

A2: During scale-up, it is crucial to monitor and control temperature, reaction time, pH, and mixing efficiency. Inadequate control of these parameters can lead to decreased yield, increased impurity formation, and potential safety hazards.

Q3: What are the major side reactions and byproducts to expect during the synthesis of morpholine derivatives?

A3: Byproduct formation is a key challenge. In syntheses starting from diethanolamine or its derivatives, common side reactions include the formation of N-alkylated derivatives and higher molecular weight condensation products.[1][2] Undesired cyclization of intermediates can also lead to impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the this compound synthesis.

Observed Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Gradually increase reaction time and/or temperature while monitoring reaction progress by an appropriate analytical method (e.g., HPLC, GC).
Poor Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.Increase agitation speed. For larger vessels, consider impeller design and placement to ensure homogeneity.
Reagent Degradation: Starting materials or intermediates may be degrading under the reaction conditions.Perform stability studies on key reagents and intermediates at the reaction temperature. Consider adding sensitive reagents later in the process or using a lower reaction temperature with a longer reaction time.
High Levels of Impurities Side Reactions: Non-optimal temperature or reactant stoichiometry can favor the formation of byproducts.Optimize the reaction temperature and the molar ratio of reactants. Consider a designed experiment (DoE) approach to identify optimal conditions.
Localized Overheating: Poor heat transfer in larger reactors can lead to thermal degradation of the product or reactants.Ensure adequate cooling capacity for the reactor. Use a jacketed reactor with a suitable heat transfer fluid. For highly exothermic reactions, consider semi-batch or continuous-flow processing.
Contamination: Impurities in starting materials or solvents can act as catalysts for side reactions.Use high-purity starting materials and solvents. Ensure all equipment is thoroughly cleaned and dried before use.
Poor Reproducibility Between Batches Inconsistent Raw Materials: Batch-to-batch variation in the quality of starting materials.Establish strict specifications for all raw materials and perform incoming quality control checks.
Variations in Process Parameters: Inconsistent control of temperature, addition rates, or mixing.Implement strict process controls with calibrated instrumentation. Use automated systems for reagent addition to ensure consistency.
Difficult Product Isolation/Purification Formation of Emulsions: During aqueous workup, emulsions can form, making phase separation difficult.Adjust the pH of the aqueous phase. Consider adding a salt (brining out) to break the emulsion. Use a different solvent system for extraction.
Product Oiling Out: The product may separate as an oil instead of crystallizing.Try different crystallization solvents or solvent mixtures. Use seeding to induce crystallization. Consider cooling the solution more slowly.

Data Presentation: Lab-Scale vs. Scale-Up Comparison

The following table provides a representative comparison of key parameters when scaling up a hypothetical this compound synthesis from the laboratory to a pilot plant scale.

Parameter Lab-Scale (e.g., 1-Liter Flask) Pilot-Scale (e.g., 100-Liter Reactor) Key Considerations for Scale-Up
Batch Size 10 - 50 g1 - 5 kgAll raw material quantities must be scaled proportionally.
Solvent Volume 0.5 - 1 L50 - 100 LEnsure adequate vessel capacity and consider solvent handling and recovery.
Reaction Temperature Maintained with heating mantle/ice bathMaintained with jacketed vessel and heat transfer fluidHeat transfer becomes less efficient on a larger scale. Exothermic or endothermic events will have a greater impact.
Reaction Time 2 - 8 hours4 - 12 hoursReaction times may need to be adjusted to account for slower heating/cooling and mixing on a larger scale.
Agitation Speed 200 - 400 RPM (magnetic stir bar)50 - 150 RPM (impeller)The type and speed of agitation must be selected to ensure adequate mixing in the larger volume.
Heating/Cooling Time MinutesHoursThe larger thermal mass of the pilot-scale reactor will result in longer heating and cooling times.
Typical Yield 80 - 90%70 - 85%Yields often decrease slightly on scale-up due to less efficient mixing, heat transfer, and material handling losses.
Purity >98%>95%Impurity profiles may change on scale-up due to the factors mentioned above.

Experimental Protocols

Synthesis of this compound (Illustrative Lab-Scale Protocol)

This protocol is for illustrative purposes and should be optimized for specific laboratory conditions and safety procedures.

Materials:

  • (R)-4-Benzyl-3-hydroxymethylmorpholine

  • Palladium hydroxide on activated carbon (20%)

  • Ethanol

  • Acetic acid

  • Hydrogen gas

  • Tetrahydrofuran (THF)

  • Strong cation exchange column

  • Ammonia-saturated methanol

Procedure:

  • In a suitable hydrogenation vessel, dissolve (R)-4-Benzyl-3-hydroxymethylmorpholine (e.g., 1.1 g, 5.4 mmol) in ethanol (e.g., 25 mL).

  • Carefully add palladium hydroxide on activated carbon (e.g., 0.7 g) and a small amount of acetic acid (e.g., 0.5 mL).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (e.g., 1.2 bar).

  • Upon reaction completion, carefully filter the mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a minimal amount of ether and tetrahydrofuran.

  • Purify the solution by passing it through a strong cation exchange column.

  • Wash the column first with tetrahydrofuran.

  • Elute the desired product with ammonia-saturated methanol.

  • Remove the solvent from the eluate by evaporation under reduced pressure to obtain this compound as an oil.[4]

Mandatory Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of the this compound synthesis.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_solution Corrective Actions problem Low Yield or High Impurities check_params Review Process Parameters (Temp, Time, Stoichiometry) problem->check_params check_materials Analyze Raw Materials and Solvents for Purity problem->check_materials mixing Evaluate Mixing Efficiency (CFD, Visual Inspection) check_params->mixing heat_transfer Assess Heat Transfer (Temperature Probes, Calorimetry) check_params->heat_transfer kinetics Investigate Reaction Kinetics and Side Reactions (HPLC, GC-MS) check_materials->kinetics equipment Modify Equipment (Impeller, Baffles, Reactor Size) mixing->equipment heat_transfer->equipment optimize Optimize Process Parameters (DoE) kinetics->optimize protocol Revise Protocol (Addition Order, Quenching) optimize->protocol equipment->protocol

Troubleshooting workflow for reaction scale-up.

References

Overcoming solubility issues of 3-Hydroxymethylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxymethylmorpholine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The solubility of this compound derivatives is governed by a delicate balance between their molecular structure and the solid-state forces. The morpholine core, while containing polar heteroatoms, can be part of a larger, more hydrophobic scaffold. Key factors contributing to low solubility include:

  • Molecular Hydrophobicity: Large, non-polar substituents attached to the morpholine ring can significantly increase the molecule's lipophilicity, leading to poor affinity for aqueous media.

  • Crystal Lattice Energy: Strong intermolecular forces (like hydrogen bonds and van der Waals forces) in the compound's crystal lattice can make it energetically unfavorable for individual molecules to be solvated by water[1].

  • pKa of the Morpholine Nitrogen: The morpholine nitrogen is weakly basic. In neutral aqueous solutions (pH ~7.4), the compound may exist predominantly in its less soluble free base form rather than as a more soluble protonated salt[2].

Q2: What are the primary strategies to consider for improving the solubility of these derivatives?

A2: There are several established methods to enhance the solubility of this compound derivatives, which can be categorized into physicochemical and chemical modification approaches. The most common and effective strategies include:

  • pH Adjustment & Salt Formation: Leveraging the basicity of the morpholine nitrogen to form highly soluble salts is often the most effective first step[3].

  • Use of Co-solvents: Employing water-miscible organic solvents can modify the polarity of the solvent system to better accommodate hydrophobic molecules[4].

  • Chemical Modification (Prodrugs): Modifying the structure, typically at the hydroxymethyl group, to create a more soluble prodrug that converts to the active compound in vivo is an advanced but powerful technique[5][6].

Q3: I have a newly synthesized derivative with very low solubility. Where should I begin the troubleshooting process?

A3: A systematic approach is crucial for efficiently resolving solubility issues. Start with the simplest and most reversible methods before moving to more complex chemical modifications. The logical workflow below outlines a recommended troubleshooting path.

G start Start: Compound with Poor Solubility check_ionizable Is the compound ionizable? (Contains basic morpholine N) start->check_ionizable ph_adjust Strategy 1: pH Adjustment & Salt Formation check_ionizable->ph_adjust Yes cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, PEG) check_ionizable->cosolvent:n No (or insufficient) success1 Solubility Improved? ph_adjust->success1 success1->cosolvent No end_ok End: Proceed with Experiment success1->end_ok Yes success2 Solubility Improved? cosolvent->success2 prodrug Strategy 3: Chemical Modification (Prodrug Approach) success2->prodrug No success2->end_ok Yes prodrug->end_ok If successful end_fail End: Re-evaluate Compound or Formulation Strategy prodrug->end_fail If unsuccessful

Caption: A decision-making workflow for troubleshooting solubility issues.

Troubleshooting Guide 1: pH Adjustment and Salt Formation

Q: How does pH adjustment improve the solubility of my this compound derivative?

A: The nitrogen atom in the morpholine ring is basic and can accept a proton (H+). By lowering the pH of the aqueous solution with an acid, you can convert the neutral, often poorly soluble, free base form of your compound into its corresponding protonated salt form. These salts are typically much more polar and exhibit significantly higher aqueous solubility.[2][3]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) B_H R-Morpholine-H⁺ (Salt Form) Highly Soluble B R-Morpholine (Free Base) Poorly Soluble B_H->B - H⁺ B->B_H + H⁺ G Prodrug Prodrug (R-CH₂-O-PO₃²⁻) • High Water Solubility • Inactive Enzyme Endogenous Phosphatases (in vivo) Prodrug->Enzyme Substrate for ActiveDrug Active Drug (R-CH₂-OH) • Lower Solubility • Biologically Active Enzyme->ActiveDrug Catalyzes Cleavage Byproduct Inorganic Phosphate Enzyme->Byproduct

References

Technical Support Center: Preventing Racemization During 3-Hydroxymethylmorpholine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective functionalization of 3-Hydroxymethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization at the C3 chiral center during chemical modifications. Maintaining the enantiomeric purity of chiral building blocks like this compound is paramount for the synthesis of effective and safe pharmaceutical agents.

This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and visual guides to the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[1][2][3] This results in a loss of optical activity. For this compound, the carbon at the 3-position (C3) is a chiral center. During functionalization of the hydroxymethyl group, this chiral center can be susceptible to reaction conditions that lead to racemization, compromising the stereochemical integrity of the molecule. In drug development, different enantiomers can have vastly different pharmacological and toxicological profiles, making the control of stereochemistry a critical aspect of synthesis.[4]

Q2: Which reaction conditions are most likely to cause racemization at the C3 position?

A2: Racemization at a chiral center adjacent to a reactive site, such as the C3 position in this compound, can be promoted by several factors:

  • Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of intermediates where the stereochemistry at the alpha-carbon is lost.[5]

  • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier for stereochemical inversion, often leading to racemization.[2]

  • Formation of Planar Intermediates: Reaction mechanisms that proceed through a planar intermediate, such as an SN1 reaction involving a carbocation, are a major cause of racemization.[2][6] The subsequent nucleophilic attack can occur from either face of the planar intermediate with equal probability, yielding a racemic mixture.

  • Oxidation-Reduction Sequences: The oxidation of the alcohol to a ketone, followed by reduction back to the alcohol, will typically result in a racemic mixture as the stereocenter is destroyed in the ketone intermediate.[7]

Q3: What are the general strategies to minimize or prevent racemization during the functionalization of the hydroxyl group?

A3: To maintain the enantiomeric integrity of this compound, the following strategies are recommended:

  • Mild Reaction Conditions: Employ mild bases (e.g., triethylamine, diisopropylethylamine) and acids, and maintain low reaction temperatures to avoid providing the energy for inversion.

  • Promote SN2-type Mechanisms: Choose reagents and conditions that favor a concerted SN2 mechanism, which typically proceeds with an inversion of configuration, rather than racemization. This involves using good nucleophiles and appropriate leaving groups.

  • Use of Chiral Catalysts or Reagents: In some cases, chiral catalysts or auxiliaries can be used to influence the stereochemical outcome of a reaction and prevent racemization.

  • Minimize Reaction Time: Shorter reaction times reduce the exposure of the chiral center to potentially racemizing conditions.

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my functionalized product?

A4: Determining the enantiomeric excess is crucial to verify the success of a stereoselective reaction. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase to differentially interact with each enantiomer, resulting in different retention times.[8][9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds, GC with a chiral column can effectively separate enantiomers.[9]

  • NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents: In this technique, the enantiomeric mixture is reacted with a chiral agent to form diastereomers.[10] Since diastereomers have different physical properties, their signals will be distinct in the NMR spectrum (e.g., ¹H or ³¹P NMR), allowing for quantification.[10]

  • Fluorescence-Based Assays: High-throughput methods using fluorescent diastereomeric complexes can also be employed for rapid determination of enantiomeric excess.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Significant loss of enantiomeric excess (e.e.) in the product. 1. Reaction temperature is too high.2. Use of a strong base or acid.3. The reaction mechanism proceeds through a planar carbocation (SN1-type).4. Extended reaction time.1. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).2. Use a milder, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) or a weaker acid.3. Choose conditions that favor an SN2 mechanism (e.g., using aprotic polar solvents). Consider converting the alcohol to a sulfonate ester (mesylate, tosylate) first, followed by substitution.4. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Incomplete reaction or low yield. 1. Insufficient activation of the hydroxyl group.2. Steric hindrance around the reaction site.3. Low reactivity of the nucleophile/electrophile.1. For acylation, use a more potent coupling agent (e.g., HATU, HBTU). For substitutions, convert the hydroxyl to a better leaving group (e.g., tosylate).2. Increase the reaction temperature slightly, but monitor the e.e. closely. Consider using a less sterically hindered reagent.3. Use a more reactive coupling partner or a catalyst to increase the reaction rate.
Formation of unexpected side products. 1. The N-H of the morpholine ring is reacting.2. Over-activation of reagents leading to decomposition.3. The leaving group is participating in side reactions.1. Protect the morpholine nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to functionalizing the hydroxyl group.2. Add reagents slowly and at low temperatures. Ensure the stoichiometry is correct.3. Choose a leaving group that is less likely to cause side reactions under the chosen conditions.

Experimental Protocols

Protocol: Stereoretentive Mesylation of (R)-3-Hydroxymethylmorpholine

This protocol describes the conversion of the hydroxyl group to a mesylate, a good leaving group, under conditions designed to prevent racemization of the adjacent C3 stereocenter.

Materials:

  • (R)-3-Hydroxymethylmorpholine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-Hydroxymethylmorpholine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution dropwise while stirring.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench it by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude mesylated product.

  • Purify the product by column chromatography if necessary.

  • Verify the enantiomeric excess of the product using chiral HPLC.

Visual Guides

Potential Racemization Pathway

A common pathway to racemization involves the formation of a planar carbocation intermediate. If the hydroxyl group is converted into a good leaving group (LG) under conditions that favor an SN1 mechanism, the resulting planar carbocation can be attacked by a nucleophile from either face, leading to a racemic mixture.

G cluster_0 S-Enantiomer cluster_1 Planar Intermediate cluster_2 Racemic Product S_Start (S)-3-(Hydroxymethyl)morpholine-LG Carbocation Planar Carbocation S_Start->Carbocation Loss of LG (S-N-1 Pathway) S_Product (S)-Product Carbocation->S_Product Attack from Top Face (50%) R_Product (R)-Product Carbocation->R_Product Attack from Bottom Face (50%)

Caption: SN1 mechanism leading to racemization.

Recommended Experimental Workflow for Stereopreservation

To avoid racemization, a workflow that favors an SN2 reaction is recommended. This involves careful selection of reagents and control of reaction conditions at every step, from starting material to the final purified product.

G Start (R)-3-Hydroxymethylmorpholine (Verify e.e. >99%) Protect Optional: Protect Morpholine N (e.g., Boc anhydride, mild base) Start->Protect Step 1 Activate Activate OH Group (e.g., MsCl, TEA, DCM, 0°C) Protect->Activate Step 2 React Nucleophilic Substitution (S-N-2) (Nucleophile, aprotic solvent, low temp.) Activate->React Step 3 Workup Aqueous Workup (Quench, Wash, Dry) React->Workup Step 4 Purify Purification (Column Chromatography) Workup->Purify Step 5 Deprotect Optional: Deprotection (e.g., TFA or HCl) Purify->Deprotect Step 6 Final Final Product (Verify e.e. by Chiral HPLC) Deprotect->Final Step 7

Caption: Workflow for stereoselective functionalization.

References

Technical Support Center: Catalyst Selection and Optimization for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of morpholine ring formation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing the morpholine ring?

A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1] The DEA method typically employs a strong acid, such as sulfuric acid, as a catalyst.[1][2] The DEG route utilizes a hydrogenation catalyst at elevated temperature and pressure and has become the more common method due to its efficiency.[1][3]

Q2: What types of catalysts are typically used for morpholine synthesis?

A2: The choice of catalyst is highly dependent on the synthesis route:

  • Dehydration of Diethanolamine (DEA): This method primarily uses strong acid catalysts. Concentrated sulfuric acid is a common choice.[2] The process involves heating diethanolamine with the acid to facilitate dehydration and cyclization.[3][4]

  • Diethylene Glycol (DEG) and Ammonia Route: This method employs hydrogenation catalysts.[5] Commonly used catalysts include metals like copper, nickel, or cobalt, often supported on an alumina carrier.[1][3][6] Mixed catalysts, such as copper-nickel on alumina, are also utilized.[6]

Q3: What are the key differences between homogeneous and heterogeneous catalysts in this context?

A3: While both can be used, heterogeneous catalysts are more common in industrial morpholine synthesis. Here's a comparison:

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactantsDifferent phase from reactants
Separation Often difficult and expensive to separate from the productGenerally straightforward to separate
Activity/Selectivity Can offer high activity and selectivity due to well-defined active sites[7]Can have lower selectivity due to surface heterogeneity[7]
Reaction Conditions Typically milderOften require higher temperatures and pressures
Catalyst Recycling Can be challengingEasier to recycle and reuse[8]

Q4: What are the major side reactions and byproducts I should be aware of during morpholine synthesis?

A4: Byproduct formation is a critical challenge in morpholine synthesis. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to impurities.[1] N-ethylmorpholine is another significant byproduct.[1] The formation of high-molecular-weight condensation products, often referred to as "heavies," can also occur, which reduces the overall yield.[1] In the DEA route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.[1]

Troubleshooting Guides

Problem 1: Low Yield of Morpholine

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature For the DEG route, the optimal temperature is typically in a narrow range of 200-250°C.[6] Temperatures below this range can result in unconverted starting materials and intermediates, while higher temperatures can lead to the formation of cleavage products.[6] For the DEA route, temperatures of at least 150°C are generally required.[3]
Incorrect Catalyst Loading or Activity Ensure the correct catalyst-to-substrate ratio. For heterogeneous catalysts, ensure proper activation before use. For instance, some catalysts require reduction with hydrogen.[6]
Catalyst Deactivation Catalysts can be deactivated by poisoning from impurities in the feed or by coking (carbon deposition).[9] Ensure high purity of reactants.[1] Consider catalyst regeneration or replacement.[1]
Inefficient Water Removal (DEA Route) The dehydration of diethanolamine is a reversible reaction. Efficient removal of the water formed during the reaction is crucial to drive the equilibrium towards the product.[4] Employing a Dean-Stark apparatus can be effective.[4]
Improper Pressure (DEG Route) The reaction of DEG with ammonia is typically carried out under high pressure, ranging from 70 to 350 bar.[6] Ensure the reaction pressure is maintained within the optimal range for the specific catalyst and system.

Problem 2: Poor Selectivity and High Levels of Impurities

Potential Cause Troubleshooting Steps
Non-optimal Reaction Conditions Fine-tune the reaction temperature, pressure, and reaction time. As shown in the table below, temperature can significantly impact product distribution.
Incorrect Molar Ratio of Reactants In the DEG route, the molar ratio of ammonia to diethylene glycol is a critical parameter. An excess of ammonia is generally used.[6]
Catalyst Choice The selectivity of the reaction is highly dependent on the catalyst used. For instance, a mixed catalyst of copper and nickel on an alumina carrier has been shown to be effective.[6]

Quantitative Data

Table 1: Effect of Temperature on Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (%)Other Byproducts (%)
20085.28.16.7
22090.54.35.2
24088.12.59.4
26082.31.815.9

Data adapted from studies on morpholine synthesis, percentages represent gas chromatograph area percent.

Table 2: Comparison of Catalytic Systems for Morpholine Synthesis from Diethanolamine

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Concentrated H₂SO₄2001.579.3
20% Oleum1900.590-95[10]
Solid Acid (Al₂O₃/SiO₂)260ContinuousHigh Conversion[11]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a thermocouple, add diethanolamine.

  • Acid Addition: Slowly add concentrated sulfuric acid to the diethanolamine with cooling. The reaction is highly exothermic.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 180-200°C) and maintain for the specified reaction time.

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a base, such as sodium hydroxide.

  • Extraction and Purification: The morpholine can then be isolated by distillation. Further purification may be required to remove water and other impurities.[4]

Protocol 2: General Procedure for Morpholine Synthesis from Diethylene Glycol and Ammonia (Industrial Approach)

  • Catalyst Activation: The hydrogenation catalyst (e.g., copper-nickel on alumina) is activated in a stream of hydrogen at an elevated temperature.[6]

  • Reaction Execution: A mixture of diethylene glycol, ammonia, and hydrogen is fed into a high-pressure reactor containing the activated catalyst.[3][6]

  • Parameter Control: The reaction is maintained at a specific temperature (e.g., 200-250°C) and pressure (e.g., 70-350 bar).[6]

  • Product Separation: The reaction mixture exiting the reactor is cooled, and the morpholine is separated from unreacted starting materials, byproducts, and water, typically through distillation.[6]

Visualizations

troubleshooting_workflow start Low Morpholine Yield check_temp Is reaction temperature optimal? start->check_temp check_catalyst Is catalyst active and loading correct? check_temp->check_catalyst Yes adjust_temp Adjust temperature to optimal range (e.g., 200-250°C for DEG) check_temp->adjust_temp No check_water Is water being removed efficiently (DEA route)? check_catalyst->check_water Yes regen_catalyst Regenerate or replace catalyst check_catalyst->regen_catalyst No improve_dist Improve distillation/water trapping check_water->improve_dist No success Yield Improved check_water->success Yes adjust_temp->success regen_catalyst->success improve_dist->success

Caption: Troubleshooting workflow for low morpholine yield.

synthesis_routes cluster_dea Dehydration of Diethanolamine cluster_deg Diethylene Glycol + Ammonia dea Diethanolamine morpholine_dea Morpholine dea->morpholine_dea Heat, Dehydration acid Strong Acid Catalyst (e.g., H₂SO₄) deg Diethylene Glycol morpholine_deg Morpholine deg->morpholine_deg High Temp/Pressure ammonia Ammonia ammonia->morpholine_deg catalyst Hydrogenation Catalyst (e.g., Ni, Cu, Co)

Caption: Primary industrial synthesis routes for morpholine.

References

Impact of solvent and temperature on 3-Hydroxymethylmorpholine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxymethylmorpholine and related morpholine derivatives. The focus is on a critical and widely used reaction: the Palladium-catalyzed N-arylation (Buchwald-Hartwig amination), a key step in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low conversion in my N-arylation of this compound with an aryl bromide. What are the most likely causes related to solvent and temperature?

A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors related to your reaction conditions. Here are the primary aspects to investigate:

  • Inadequate Temperature: These reactions require sufficient thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. If the temperature is too low, the reaction will be sluggish or may not proceed at all. Most couplings of this type require temperatures between 80-110 °C.

  • Poor Solubility: One of the most common and underestimated causes of reaction failure is the poor solubility of reactants, the base, or the catalyst system.[1] If any component is not adequately dissolved, the reaction becomes heterogeneous and rates will plummet.

  • Solvent-Catalyst Mismatch: The choice of solvent can influence the stability and activity of the palladium catalyst. For example, some catalyst systems are more stable and active in ethereal solvents like dioxane or THF, while others perform better in aromatic solvents like toluene. Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[1]

  • Solvent Purity: Ensure your solvent is anhydrous. Water can hydrolyze the phosphine ligands and deactivate the palladium catalyst.

Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (the aryl halide is being converted back to an arene). How can I mitigate this by adjusting the solvent and temperature?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It can arise from an unproductive pathway where a palladium-hydride species is generated, which then reduces the aryl halide.

  • Temperature Optimization: This side reaction can sometimes become more prevalent at very high temperatures. Try running the reaction at the lower end of the effective temperature range (e.g., decrease from 110 °C to 90 °C) to see if the selectivity improves.

  • Solvent Choice: The choice of solvent can influence the lifetime and reactivity of the palladium-hydride intermediates. While there is no universal rule, switching from an ethereal solvent like dioxane to an aromatic solvent like toluene, or vice-versa, can sometimes alter the reaction pathway and minimize this side product.

  • Base and Amine Concentration: While not strictly a solvent or temperature issue, ensure slow addition of the base and that the amine concentration is appropriate. This can sometimes help favor the productive amination pathway over the side reaction.

Q3: How does the polarity of the solvent affect the rate of my N-arylation reaction?

A3: The effect of solvent polarity is complex and depends on the specific mechanism.

  • For Palladium-catalyzed reactions (Buchwald-Hartwig): The primary role of the solvent is to ensure all components remain in solution and to provide a suitable temperature range. The overall catalytic cycle does not involve a massive change in charge separation in the rate-determining step, so the effect of solvent polarity on the intrinsic rate is often secondary to solubility.

  • For uncatalyzed Nucleophilic Aromatic Substitution (SNAr): In cases where the aryl halide is highly activated with electron-withdrawing groups, an SNAr mechanism may be possible. In these reactions, polar aprotic solvents like DMSO or DMF are known to significantly accelerate the reaction.[2][3][4] This is because they effectively solvate the cationic portion of the charged intermediate (Meisenheimer complex) without strongly hydrogen-bonding to the amine nucleophile, thus increasing its effective nucleophilicity.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Reaction temperature is too low. Increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).The catalytic cycle has a significant activation energy. Higher temperatures increase the reaction rate.[5]
Poor solubility of reactants or base. Switch to a solvent known for better solubilizing properties, such as dioxane or toluene. Consider using a soluble organic base like DBU in combination with a weaker inorganic base.[1]For the reaction to proceed efficiently, all components must be in the same phase.[1]
Catalyst deactivation. Ensure you are using a dry, oxygen-free solvent and that the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).Palladium(0) catalysts are sensitive to oxygen, and water can degrade essential phosphine ligands.
Incorrect solvent type. Screen different solvent classes. Common choices include ethers (dioxane, THF) and aromatic hydrocarbons (toluene).[1]The ligand and catalyst precursor can have different stabilities and activities in different solvent environments.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps Rationale
Hydrodehalogenation of aryl halide. Lower the reaction temperature. Consider a different palladium ligand that promotes faster reductive elimination.This side reaction is often more competitive at higher temperatures.
Double arylation of the primary amine (if applicable). Use a bulkier phosphine ligand on the palladium catalyst. Adjust the stoichiometry to have a slight excess of the amine.Bulky ligands can sterically hinder the formation of the double-arylated product.[6]
Reaction with the hydroxyl group. Protect the hydroxyl group of this compound (e.g., as a silyl ether) before the coupling reaction.The hydroxyl group can sometimes compete with the amine as a nucleophile, leading to O-arylation byproducts.

Experimental Protocols & Data

Illustrative Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) followed by the base (e.g., NaOtBu, 1.4 equiv).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Data Table: Impact of Solvent and Temperature on Yield (Illustrative)

The following data is representative of trends often observed in Buchwald-Hartwig aminations and should be used as a guideline for optimization. Actual results will vary based on substrates, catalyst, and ligand.

EntryAryl HalideSolventBaseTemperature (°C)Time (h)Yield (%)
14-BromotolueneTolueneNaOtBu802445
24-BromotolueneTolueneNaOtBu1001292
34-BromotolueneDioxaneNaOtBu1001288
44-BromotolueneTHFNaOtBu65 (reflux)2425
54-ChlorotolueneTolueneK₃PO₄1102465
64-ChlorotolueneDioxaneNaOtBu1002475

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add Reagents to Dry Reaction Vessel (Aryl Halide, Amine, Catalyst) prep_inert 2. Purge with Inert Gas (Ar/N2) prep_vessel->prep_inert add_solvents 3. Add Anhydrous Solvent and Base prep_inert->add_solvents heat_stir 4. Heat to Target Temperature with Stirring add_solvents->heat_stir monitor 5. Monitor Progress (TLC, LC-MS) heat_stir->monitor workup 6. Quench, Extract, and Dry monitor->workup purify 7. Purify by Chromatography workup->purify end end purify->end Final Product

Caption: General experimental workflow for N-arylation.

troubleshooting_tree start Low Reaction Conversion? temp_check Is Temperature > 80°C? start->temp_check Yes side_products Side products observed? start->side_products No temp_no Increase Temp. to 100-110°C temp_check->temp_no No solubility_check Are all components soluble? temp_check->solubility_check Yes solubility_no Change Solvent (e.g., Toluene -> Dioxane) or Base solubility_check->solubility_no No atmosphere_check Is system under inert gas? solubility_check->atmosphere_check Yes atmosphere_no Ensure proper purging and use anhydrous solvent atmosphere_check->atmosphere_no No other_side_products Other issues? (e.g., O-arylation) atmosphere_check->other_side_products Yes hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation Yes lower_temp Lower Temperature (e.g., to 90°C) hydrodehalogenation->lower_temp Yes hydrodehalogenation->other_side_products No

Caption: Troubleshooting decision tree for low conversion.

relationships cluster_params Input Parameters cluster_kinetics Kinetic Factors cluster_outcomes Reaction Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Purity Product Purity (Selectivity) Temp->Purity Can Decrease (at extremes) Solvent Solvent Properties (Polarity, Solubility) Solubility Reagent Solubility Solvent->Solubility Directly Affects Yield Product Yield Rate->Yield Influences Solubility->Rate Increases Solubility->Yield Directly Affects

Caption: Relationship between parameters and outcomes.

References

Analytical methods for detecting impurities in 3-Hydroxymethylmorpholine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Hydroxymethylmorpholine samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the common analytical techniques for impurity profiling of this compound?

The most common analytical techniques for identifying and quantifying impurities in this compound samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[1][2] GC-MS is particularly suitable for volatile and semi-volatile impurities, while HPLC is excellent for a wide range of organic impurities, including degradation products.[2] For comprehensive structural elucidation of unknown impurities, hyphenated techniques like LC-MS/MS and GC-MS/MS are powerful tools.[3]

2. What are the potential process-related impurities in this compound synthesis?

Process-related impurities in this compound can originate from starting materials, by-products of side reactions, intermediates, and reagents used during synthesis.[4][5][6] Depending on the synthetic route, potential impurities could include unreacted starting materials, isomers, or related morpholine derivatives. A thorough understanding of the manufacturing process is crucial for identifying potential process-related impurities.[4]

3. How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential to develop and validate stability-indicating analytical methods.[7][8][9] These studies involve subjecting the this compound sample to various stress conditions to generate potential degradation products. Typical stress conditions include:

  • Acid Hydrolysis: Refluxing with 0.1N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Refluxing with 0.1N NaOH at 60°C for 30 minutes.[7]

  • Oxidation: Treating with a 0.1% to 3.0% solution of hydrogen peroxide at room temperature for up to seven days.[10]

  • Thermal Degradation: Exposing the solid sample to dry heat.

  • Photolytic Degradation: Exposing the sample to a combination of UV and visible light as per ICH Q1B guidelines.[10]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10]

4. What are the acceptance criteria for impurities in a drug substance according to ICH guidelines?

The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances. The identification threshold is the level above which an impurity must be identified. The qualification threshold is the level above which an impurity's biological safety must be established. These thresholds are based on the maximum daily dose of the drug substance. For a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day total daily intake (whichever is lower).

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing - Secondary interactions with residual silanols on the column.[11][12]- Column overload.[13]- Column bed deformation or void.[11]- Inappropriate mobile phase pH.[12][14]- Operate at a lower pH (e.g., 2-3) to protonate silanols.[14]- Use a highly deactivated (end-capped) column.[11]- Reduce sample concentration or injection volume.[12][13]- Replace the column or use a guard column.[14][15]- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[12]
Poor Resolution - Inadequate mobile phase strength.- Improper column chemistry.[14]- Column degradation.[14]- Optimize the mobile phase composition (e.g., increase the percentage of organic modifier).- Select a column with a different stationary phase to alter selectivity.- Replace the column with a new one of the same type.
Ghost Peaks - Contamination in the mobile phase or sample.- Carryover from previous injections.- Septum bleed from the injector.[16]- Use fresh, high-purity solvents and sample diluents.- Implement a robust needle wash program in the autosampler.- Replace the injector septum.[16]
GC-MS Method Troubleshooting
IssuePossible CausesRecommended Solutions
Baseline Noise - Contaminated carrier gas or detector gases.[17]- Septum bleed.[16][18]- Column contamination.[19]- Detector contamination.[18][19]- Ensure high-purity gases and check for leaks in the gas lines.[17]- Use a high-quality, low-bleed septum and replace it regularly.[18][19]- Bake out the column at a high temperature.[19]- Clean the detector components (e.g., ion source).[18]
Poor Peak Shape - Active sites in the inlet liner or column.- Inappropriate injection temperature.- Column degradation.- Use a deactivated inlet liner and a high-quality, inert column.- Optimize the injector temperature to ensure complete and rapid vaporization without degradation.- Condition the column or replace it if it's old or damaged.
Low Sensitivity - Leaks in the system.- Inefficient ionization.- Contaminated ion source.- Perform a leak check of the entire system.- Optimize the ion source parameters (e.g., electron energy).- Clean the ion source components.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol is adapted from a method for a structurally similar compound, (3S)-3-methylmorpholine, and may require optimization for this compound.[3]

  • Sample Preparation: Dilute the this compound sample in methanol to a working solution of 1% v/v.[3]

  • Instrumentation: A gas chromatograph coupled with a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap GC-MS/MS).[3]

  • GC Conditions:

    • Column: Thermo Scientific™ TraceGOLD™ TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 320°C at 20°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) and Positive Chemical Ionization (PCI).[3]

    • Mass Resolution: 60,000 FWHM.[3]

    • Scan Range: m/z 50-500.

Protocol 2: Stability-Indicating HPLC-UV Method Development

This is a general protocol for developing a stability-indicating HPLC method.

  • Forced Degradation: Perform forced degradation studies as described in the FAQ section to generate degradation products.[7][8][10]

  • Initial Method Development:

    • Column: Start with a common reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[20]

    • Detection: UV detection at a wavelength where the API and potential impurities have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization:

    • Analyze the stressed samples using the initial method.

    • Optimize the gradient, mobile phase pH, and column temperature to achieve adequate resolution between the main peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[21]

Quantitative Data

The following table summarizes hypothetical quantitative data for a stability-indicating HPLC method for this compound, based on typical performance characteristics.

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3-HMM Sample Dilution Dilute in Methanol Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Library Search & Identification Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Troubleshooting_HPLC_Peak_Tailing cluster_column Column Issues cluster_method Method Issues cluster_sample Sample Issues Start Peak Tailing Observed Check_Column Check Column Condition Start->Check_Column Check_Method Review Method Parameters Start->Check_Method Check_Sample Evaluate Sample Preparation Start->Check_Sample Void Void or Contamination? Check_Column->Void Age Column Age? Check_Column->Age pH Incorrect Mobile Phase pH? Check_Method->pH Flow_Rate Flow Rate Stable? Check_Method->Flow_Rate Overload Sample Overload? Check_Sample->Overload Solvent Sample Solvent Mismatch? Check_Sample->Solvent Solution Implement Corrective Actions Void->Solution Age->Solution pH->Solution Flow_Rate->Solution Overload->Solution Solvent->Solution

References

Validation & Comparative

A Tale of Two Molecules: Unraveling the Stereoselective Bioactivity of 3-Hydroxymethylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the quest for safer and more effective therapeutics. This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 3-Hydroxymethylmorpholine and its derivatives, underscoring the critical role of stereochemistry in determining pharmacological outcomes.

While direct comparative biological studies on the enantiomers of this compound are not extensively available in publicly accessible literature, valuable insights can be drawn from closely related 3-substituted morpholine derivatives. The chirality at the C3 position of the morpholine ring has been shown to significantly influence the toxicological and pharmacological properties of these compounds. This guide will utilize a key study on chiral fomocaine alkylmorpholine derivatives as a primary example to illustrate this principle, supplemented with general knowledge on the synthesis and biological importance of morpholine-containing compounds.

The Decisive Role of Chirality: A Case Study in 3-Substituted Morpholines

A pivotal study on the pharmacological and toxicological profiles of chiral fomocaine alkylmorpholine derivatives highlights the profound impact of stereochemistry. The investigation focused on, among others, a derivative with a C3-alkyl chain, referred to as OW13. The study revealed a clear distinction in the toxicity profiles of its enantiomers.

Notably, the (+)-enantiomer of OW13 exhibited lower toxicity compared to its (-)-enantiomer.[1] This enantioselective toxicity underscores the importance of evaluating individual stereoisomers, as the racemic mixture may present a toxicological profile that masks the properties of the less toxic and potentially more therapeutically viable enantiomer.

While the local anesthetic capacity of the OW13 enantiomers did not show clear-cut dissimilarities, the differences in their interaction with cytochrome P450 (CYP) enzymes and their acute toxicity are significant findings for drug development.[1]

Quantitative Comparison of Biological Activities

The following table summarizes the key findings from the study on the chiral fomocaine alkylmorpholine derivative OW13, illustrating the quantitative differences in the biological activities of its enantiomers.

Biological Activity(+)-Enantiomer of OW13(-)-Enantiomer of OW13Key Observation
Acute Toxicity (LD50) Higher LD50 (Lower Toxicity)Lower LD50 (Higher Toxicity)The (+)-enantiomer is less toxic than the (-)-enantiomer.[1]
Inhibition of CYP-mediated reactions Less effective inhibitorMore effective inhibitorThe enantiomers exhibit differential inhibition of metabolic enzymes.[1]
Local Anesthetic Capacity No clear-cut dissimilarityNo clear-cut dissimilarityStereochemistry at C3 did not significantly alter local anesthetic effects in this case.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

Determination of Acute Toxicity (LD50)

The acute toxicity of the enantiomers was determined in rats. The substance was administered intravenously, and the dose at which 50% of the test animals died within a specified period was calculated. This provides a quantitative measure of the acute toxicity of a substance.

In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes

The interaction of the enantiomers with CYP-mediated monooxygenase and oxidase functions was investigated using rat liver microsomes or 9000 g supernatants. The inhibitory effect on the metabolism of specific CYP substrates was measured to determine the IC50 values (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity). This assay is crucial for predicting potential drug-drug interactions.

Assessment of Local Anesthetic Activity
  • Conduction Anesthesia (Sciatic Nerve Block): The local anesthetic effect was evaluated by blocking the sciatic nerve in rats. The duration and intensity of the nerve block were measured to assess the anesthetic potency.

  • Surface Anesthesia (Corneal Reflex): The anesthetic effect on the cornea of rabbits was tested by observing the abolition of the corneal reflex upon stimulation.

Synthesis of Chiral this compound

The preparation of enantiomerically pure (R)- and (S)-3-Hydroxymethylmorpholine is a critical step in studying their differential biological activities. A common synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start Chiral Amino Acid (e.g., (R)- or (S)-Serine) Step1 Protection of functional groups Start->Step1 Protection Step2 Reduction of carboxylic acid Step1->Step2 Reduction Step3 Cyclization Step2->Step3 Ring Formation Step4 Deprotection Step3->Step4 Removal of protecting groups End (R)- or (S)-3-Hydroxymethylmorpholine Step4->End

Caption: Generalized synthetic workflow for chiral this compound.

Signaling Pathways and Experimental Logic

The differential biological effects of the (R)- and (S)-enantiomers can be attributed to their stereospecific interactions with biological targets such as receptors and enzymes. The three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into the binding site of a protein.

Enantiomer_Interaction cluster_enantiomers Enantiomers cluster_target Biological Target cluster_response Biological Response R_enantiomer (R)-Enantiomer Receptor Chiral Receptor/ Enzyme Binding Site R_enantiomer->Receptor Specific Fit S_enantiomer (S)-Enantiomer S_enantiomer->Receptor Poor/No Fit Response_R High Affinity Binding (e.g., Therapeutic Effect) Receptor->Response_R Leads to Response_S Low Affinity/No Binding (e.g., Off-Target Effect/Toxicity) Receptor->Response_S Leads to

Caption: Eudismic ratio illustration of enantiomer-target interaction.

Conclusion

The available evidence, primarily from studies on 3-substituted morpholine derivatives, strongly suggests that the biological activities of the (R)- and (S)-enantiomers of this compound are likely to be different. The observed enantioselectivity in toxicity and metabolism highlights the necessity of synthesizing and evaluating the individual enantiomers of any chiral drug candidate. This approach, known as chiral switching or the development of single-enantiomer drugs, can lead to improved safety profiles, enhanced efficacy, and a better understanding of the structure-activity relationship. Future research should focus on direct comparative studies of (R)- and (S)-3-Hydroxymethylmorpholine to fully elucidate their respective pharmacological and toxicological profiles.

References

The Strategic Advantage of 3-Hydroxymethylmorpholine: A Bioisosteric Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic profiles. Among the privileged structures in medicinal chemistry, 3-hydroxymethylmorpholine has emerged as a valuable building block, frequently employed as a bioisostere for other saturated heterocycles like tetrahydropyran. This guide provides a comprehensive comparison of this compound against its bioisosteric counterparts, supported by experimental data and detailed protocols to inform rational drug design.

The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of lead optimization. The strategic replacement of one heterocycle with another can profoundly influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This comparison focuses on the validation of this compound as a bioisostere, offering researchers and drug development professionals a data-driven perspective on its potential advantages.

Physicochemical Properties: A Tale of Two Rings

The subtle structural differences between this compound and its bioisosteres, such as 3-hydroxymethyltetrahydropyran, translate into distinct physicochemical characteristics that can significantly impact drug-like properties. The presence of the nitrogen atom in the morpholine ring introduces a basic center, influencing pKa and aqueous solubility.

PropertyThis compound Derivative (Example A)3-Hydroxymethyltetrahydropyran Derivative (Example B)Reference
Molecular Weight ( g/mol ) 350.4349.4[Hypothetical Data]
Calculated LogP 2.12.8[Hypothetical Data]
Aqueous Solubility (µM) 15050[Hypothetical Data]
pKa (basic) 7.8N/A[Hypothetical Data]

Table 1: Comparative Physicochemical Properties of Bioisosteric Derivatives. The data presented are hypothetical examples for illustrative purposes and highlight the expected trends based on the structural differences between the two scaffolds.

The morpholine nitrogen's ability to act as a hydrogen bond acceptor and its potential for protonation at physiological pH can enhance aqueous solubility and modulate lipophilicity, key factors in optimizing oral bioavailability and formulation.

Comparative Biological Activity: Impact on Target Engagement

The choice of heterocyclic scaffold can directly influence a molecule's interaction with its biological target. The orientation of the hydroxymethyl group and the overall conformation of the ring system can affect binding affinity and selectivity.

CompoundTargetIC50 (nM)Reference
Compound A (this compound) Kinase X15[Hypothetical Data]
Compound B (3-Hydroxymethyltetrahydropyran) Kinase X45[Hypothetical Data]
Compound C (Pyrrolidine analog) Kinase X120[Hypothetical Data]

Table 2: Comparative Biological Activity of Bioisosteric Kinase Inhibitors. The data are hypothetical and serve to illustrate how the heterocyclic core can influence potency.

In many cases, the nitrogen atom of the morpholine ring can establish crucial hydrogen bond interactions within a protein's active site, leading to enhanced potency compared to its carbocyclic or other heterocyclic analogs.

Pharmacokinetic Profile: The ADME Advantage

A significant driver for employing this compound as a bioisostere is its potential to confer favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The morpholine ring is generally associated with improved metabolic stability and reduced clearance.

ParameterCompound A (this compound)Compound B (3-Hydroxymethyltetrahydropyran)Reference
Microsomal Stability (t½, min) > 6025[Hypothetical Data]
In vivo Clearance (mL/min/kg) 1035[Hypothetical Data]
Oral Bioavailability (%) 4015[Hypothetical Data]

Table 3: Comparative Pharmacokinetic Parameters of Bioisosteric Compounds. The data are hypothetical examples illustrating the potential ADME benefits of the morpholine scaffold.

The nitrogen atom in the morpholine ring can influence metabolic pathways, often leading to a more predictable and favorable metabolic profile compared to other heterocycles that may be more susceptible to oxidative metabolism.

Experimental Protocols

To ensure the robust validation of this compound as a bioisostere, standardized and reproducible experimental protocols are essential.

Determination of Physicochemical Properties

LogP (Octanol-Water Partition Coefficient) Measurement: The lipophilicity of the compounds is determined using the shake-flask method.

  • Prepare a saturated solution of n-octanol and water.

  • Dissolve a known amount of the test compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously for 1 hour to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assay:

  • Prepare a stock solution of the test compound in DMSO.

  • Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the solution at room temperature for 24 hours to ensure equilibrium.

  • Filter the solution to remove any undissolved precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve.

In Vitro Biological Activity Assay (Example: Kinase Inhibition Assay)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Prepare a reaction buffer containing the kinase, a fluorescently labeled substrate peptide, and ATP.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time.

  • Stop the reaction and add a solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate.

  • After another incubation period, measure the TR-FRET signal on a suitable plate reader.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vitro ADME Assays

Metabolic Stability in Liver Microsomes:

  • Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculate the in vitro half-life (t½) from the rate of disappearance of the compound.

Visualizing the Rationale: Experimental and Logical Workflows

To further clarify the process of validating this compound as a bioisostere, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis cluster_testing Comparative Testing cluster_analysis Data Analysis & Validation start Design Analogs synthesis Synthesize Compounds (Morpholine & Bioisosteres) start->synthesis purification Purify & Characterize synthesis->purification physchem Physicochemical Properties purification->physchem bio_activity Biological Activity purification->bio_activity adme In Vitro ADME purification->adme data_comp Data Comparison physchem->data_comp bio_activity->data_comp adme->data_comp sar Structure-Activity Relationship (SAR) data_comp->sar validation Validate Bioisostere sar->validation

A high-level workflow for the validation of a bioisostere.

logical_relationship cluster_properties Molecular Properties cluster_outcomes Pharmacological Outcomes Scaffold Heterocyclic Scaffold (e.g., this compound) Physchem Physicochemical Properties Scaffold->Physchem Structure 3D Structure & Conformation Scaffold->Structure Activity Biological Activity Physchem->Activity ADME ADME Profile Physchem->ADME Structure->Activity Overall Overall Drug-like Properties Activity->Overall ADME->Overall

The relationship between molecular properties and pharmacological outcomes.

Head-to-head comparison of different synthetic routes to 3-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 3-hydroxymethylmorpholine, a key building block in many pharmaceutical compounds, is of critical importance. This guide provides a head-to-head comparison of a prevalent synthetic route to this valuable morpholine derivative, offering objective analysis supported by experimental data.

This comparison focuses on a well-documented enantioselective route, providing detailed methodology and quantitative data to aid in the selection of an appropriate synthetic strategy.

Comparison of Synthetic Routes

Route Starting Material Key Steps Yield Purity/Enantiomeric Excess Reaction Time Temperature
Route 1: Catalytic Debenzylation (R)-(4-benzyl-3-morpholinyl)methanolCatalytic hydrogenation57%Not specified, but starting material is enantiopureOvernightRoom Temperature

Experimental Protocols

Route 1: Enantioselective Synthesis via Catalytic Debenzylation

This route provides access to the enantiomerically pure (R)-3-hydroxymethylmorpholine, a crucial chiral intermediate in the synthesis of various pharmaceuticals.

Step 1: Catalytic Hydrogenation of (R)-(4-benzyl-3-morpholinyl)methanol

To a solution of (R)-(4-benzyl-3-morpholinyl)methanol (1.0 g, 4.82 mmol) in ethanol (25 mL) is added palladium on activated carbon (10% w/w, 0.25 g). The resulting suspension is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. Upon completion of the reaction, as monitored by thin-layer chromatography, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1) affords (R)-3-hydroxymethylmorpholine as a colorless oil.[1]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the enantioselective synthesis of (R)-3-hydroxymethylmorpholine via catalytic debenzylation.

Enantioselective_Synthesis_of_R_3_Hydroxymethylmorpholine start (R)-(4-benzyl-3-morpholinyl)methanol reagent H₂, 10% Pd/C Ethanol, RT, Overnight start->reagent product (R)-3-Hydroxymethylmorpholine (Yield: 57%) reagent->product

Caption: Catalytic debenzylation of (R)-(4-benzyl-3-morpholinyl)methanol.

Discussion

The catalytic debenzylation of (R)-(4-benzyl-3-morpholinyl)methanol is a straightforward and effective method for the preparation of enantiopure (R)-3-hydroxymethylmorpholine. The reaction proceeds under mild conditions (room temperature and atmospheric pressure of hydrogen) and utilizes a common and relatively inexpensive catalyst, palladium on carbon. A moderate yield of 57% is reported for this transformation.[1]

While this guide has detailed a key enantioselective route, it is important to note that other synthetic strategies exist for the preparation of this compound and its derivatives. These can include multi-step syntheses starting from readily available chiral precursors like serine derivatives, which can offer high enantiomeric excess (often >98%) and overall yields in the range of 42-46% for related disubstituted morpholines. Another classical approach involves the cyclization of diethanolamine derivatives, which has been reported to yield the parent morpholine in 35-50% yield.[2][3] The choice of the optimal synthetic route will ultimately depend on factors such as the desired stereochemistry, scale of the reaction, cost and availability of starting materials, and the specific purity requirements for the final compound. Further research into direct, high-yielding syntheses from inexpensive starting materials remains an active area of investigation.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 3-Hydroxymethylmorpholine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive field of oncology drug development, the quest for more potent and selective kinase inhibitors is paramount. The morpholine moiety has emerged as a privileged structure, significantly contributing to the efficacy and pharmacokinetic profiles of numerous inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This guide provides a detailed comparison of the efficacy of a hydroxyl-functionalized morpholine derivative with an established PI3K inhibitor, ZSTK474, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine ring, particularly its oxygen atom, often plays a crucial role in the binding of inhibitors to the ATP-binding pocket of PI3K, acting as a key hydrogen bond acceptor. This interaction is fundamental to the high-potency inhibition of PI3K isoforms.

Comparative Efficacy of Morpholine Derivatives

To illustrate the impact of structural modifications to the morpholine scaffold on inhibitory activity, this guide focuses on the pan-Class I PI3K inhibitor, ZSTK474, which contains two morpholine rings. We present a comparative analysis of ZSTK474 and a derivative where one morpholine ring is replaced by an ethanolamine group, introducing a hydroxyl functionality that mimics a hydroxymethyl substitution on the morpholine ring.

CompoundPI3Kα IC50 (nM)[1]PI3Kβ IC50 (nM)[1]PI3Kδ IC50 (nM)[1]PI3Kγ IC50 (nM)[1]
ZSTK474 5.0-3.9-
Ethanolamine Analog 9.9-9.8 (approx. 2.5-fold decrease)- (slightly lowered)

Note: Specific IC50 values for PI3Kβ and PI3Kγ for the ethanolamine analog were not provided in the source material, but qualitative descriptions of the change in potency were given.

The data indicates that while the introduction of a hydroxyl group in the ethanolamine analog maintains potent inhibition of PI3Kα, it leads to a modest decrease in activity against the PI3Kδ isoform compared to the parent compound, ZSTK474.[1] This highlights the sensitive nature of the structure-activity relationship in this region of the molecule and underscores the importance of precise structural modifications in optimizing kinase inhibitor selectivity and potency.

Experimental Protocols

To ensure the reproducibility of these findings, detailed methodologies for key experiments are provided below.

In Vitro PI3K Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of test compounds against purified PI3K isoforms.

1. Enzyme and Substrate Preparation:

  • Recombinant human PI3K isoforms (α, β, δ, γ) are used.

  • The substrate, phosphatidylinositol (PI), is prepared as lipid vesicles.

2. Reaction Mixture:

  • The assay is performed in a 96-well plate format.

  • Each well contains the PI3K enzyme, the test compound at various concentrations, and the lipid substrate.

  • The reaction is initiated by the addition of ATP.

3. Detection:

  • The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is measured using a variety of methods, such as fluorescent probes or antibody-based detection systems (e.g., HTRF, AlphaScreen).

4. Data Analysis:

  • The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated from dose-response curves.

Cell Viability Assay (MTT or similar)

This assay measures the effect of the compounds on the proliferation of cancer cell lines.

1. Cell Culture:

  • Cancer cell lines with known activation of the PI3K/Akt/mTOR pathway (e.g., A375 melanoma, D54 glioblastoma, SET-2 leukemia) are seeded in 96-well plates and allowed to adhere overnight.[1]

2. Compound Treatment:

  • Cells are treated with a range of concentrations of the test compounds and a vehicle control.

3. Incubation:

  • Plates are incubated for a specified period (e.g., 72 hours) to allow for effects on cell proliferation.

4. Viability Measurement:

  • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the MTT into a colored formazan product.

  • The absorbance is measured using a microplate reader.

5. Data Analysis:

  • The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[1]

Visualizing the Molecular Landscape

To further elucidate the concepts discussed, the following diagrams visualize the signaling pathway, experimental workflow, and the chemical logic behind the compound comparison.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Growth Cell Growth & Survival mTORC1->Growth ZSTK474 ZSTK474 & Analogs (Inhibition) ZSTK474->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by ZSTK474 and its analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Enzyme_Assay PI3K Enzyme Inhibition Assay Purification->Enzyme_Assay Cell_Assay Cell Viability Assay Purification->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: A generalized experimental workflow for the synthesis and evaluation of PI3K inhibitors.

Morpholine_Substitution ZSTK474 ZSTK474 Morpholine Triazine Core Morpholine Analog Ethanolamine Analog Ethanolamine Triazine Core Morpholine ZSTK474:f0->Analog:f0 Substitution Comparison Comparative Analysis (Potency & Selectivity) ZSTK474->Comparison Analog->Comparison

Caption: Logical relationship of morpholine substitution in ZSTK474 for comparative analysis.

References

Comparative Evaluation of Novel Morpholine Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of novel morpholine-containing compounds, with a focus on derivatives structurally related to the 3-hydroxymethylmorpholine scaffold. The information presented is collated from recent preclinical studies and is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents. While direct head-to-head comparative studies on a homologous series of this compound compounds are not extensively available in the public domain, this guide synthesizes relevant data from studies on closely related morpholine derivatives to provide insights into their potential therapeutic applications, particularly in oncology and neuropharmacology.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of various morpholine derivatives, focusing on their anticancer and dopamine receptor binding profiles.

Table 1: In Vitro Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives Against Human Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
AK-3 A549 (Lung)10.38 ± 0.27Colchicine-
MCF-7 (Breast)6.44 ± 0.29-
SHSY-5Y (Neuroblastoma)9.54 ± 0.15-
AK-10 A549 (Lung)-Colchicine-
MCF-7 (Breast)--
SHSY-5Y (Neuroblastoma)--

Note: Specific IC50 values for AK-10 against each cell line were not detailed in the source material, but it was highlighted as one of the most active compounds in the series. All synthesized compounds in the study were reported to be non-toxic to HEK293 (normal human embryonic kidney) cells at a concentration of 25 µM, indicating a degree of selectivity for cancer cells.[1]

Table 2: Dopamine Receptor Binding Affinities of Conformationally-Restricted Phenylbenzazepine Analogs

Compound IDD1-like Receptor Affinity (Ki, nM)D2-like Receptor Affinity (Ki, nM)
trans-8b 1.2 ± 0.2>10,000
9 2.5 ± 0.4>10,000
10 1.5 ± 0.3>10,000
SKF38393 1.8 ± 0.3>10,000

Note: These compounds are conformationally-restricted analogues of SKF38393, a dopamine D1-selective partial agonist, and contain a heterocyclic ring system that can be considered a bioisostere of the morpholine ring. The data indicates high affinity and selectivity for D1-like receptors over D2-like receptors.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, SHSY-5Y) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like colchicine) are included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Dopamine Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to dopamine receptors.

  • Membrane Preparation: Crude striatal membranes are prepared from pig brains. The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Binding Reaction: The binding assay is performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand ([³H]SCH23390 for D1-like receptors or [³H]spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value, a measure of the compound's binding affinity, is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate potential signaling pathways and a generalized experimental workflow relevant to the evaluation of this compound compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (this compound Derivatives) cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) synthesis->cytotoxicity receptor_binding Receptor Binding Assays (e.g., Dopamine Receptors) synthesis->receptor_binding data_analysis_vitro Data Analysis (IC50, Ki Determination) cytotoxicity->data_analysis_vitro receptor_binding->data_analysis_vitro lead_selection Lead Compound Selection data_analysis_vitro->lead_selection animal_model Animal Model Studies (e.g., Xenograft, Behavioral Models) lead_selection->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd toxicology Toxicology Assessment animal_model->toxicology data_analysis_vivo Data Analysis (Efficacy, Safety Profile) pk_pd->data_analysis_vivo toxicology->data_analysis_vivo

Caption: Generalized workflow for the evaluation of novel compounds.

PI3K_Akt_mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Inhibition PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine Morpholine Derivatives (Potential Inhibitors) Morpholine->PI3K Morpholine->mTORC1 Dopamine_D4_pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Gi Gi Protein D4R->Gi Activates ERK ERK1/2 D4R->ERK Modulates Autophagy Autophagy-Lysosomal Pathway D4R->Autophagy Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP CellGrowth Cell Growth & Proliferation ERK->CellGrowth Autophagy->CellGrowth Morpholine Morpholine Derivatives (D4R Antagonists) Morpholine->D4R Blockade

References

Navigating Kinase Selectivity: A Comparative Guide to 3-Hydroxymethylmorpholine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides an objective comparison of 3-Hydroxymethylmorpholine-based inhibitors, focusing on their selectivity and off-target effects, supported by experimental data and detailed methodologies.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties such as aqueous solubility and metabolic stability. Substitutions on the morpholine ring, particularly at the 3-position, have been shown to significantly influence inhibitor selectivity. The introduction of a hydroxymethyl group at this position can create specific interactions within the ATP-binding pocket of kinases, leading to improved selectivity for the intended target and reduced off-target effects. This guide explores the cross-reactivity of this inhibitor class, providing a framework for evaluation.

Comparative Analysis of Inhibitor Selectivity

To illustrate the impact of the this compound moiety on kinase selectivity, we present a comparative analysis of a hypothetical inhibitor, "HMM-Inhibitor A," against a panel of related kinases. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.

Target KinaseHMM-Inhibitor A IC50 (nM)Alternative Inhibitor B (unsubstituted morpholine) IC50 (nM)Fold Selectivity (Alternative B / HMM-Inhibitor A)
Primary Target: mTOR 15 150 10
Off-Target: PI3Kα8503000.35
Off-Target: PI3Kβ12004500.38
Off-Target: PI3Kδ9503500.37
Off-Target: DNA-PK>10,0005000<0.5

Data Interpretation: The hypothetical data demonstrates that HMM-Inhibitor A exhibits significantly higher potency for its primary target, mTOR, compared to an alternative inhibitor with an unsubstituted morpholine ring. Furthermore, HMM-Inhibitor A shows reduced activity against closely related PI3K isoforms and DNA-PK, indicating a more favorable selectivity profile. This enhanced selectivity is attributed to the specific interactions of the this compound group within the mTOR active site.

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of inhibitor cross-reactivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled)

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, combine the kinase, its specific substrate, and the diluted inhibitor in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and off-target binding of an inhibitor in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cool the samples and lyse the cells to release proteins.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays inhibitor This compound Inhibitor radiometric_assay Radiometric Kinase Assay inhibitor->radiometric_assay cell_treatment Cell Treatment with Inhibitor inhibitor->cell_treatment kinase_panel Kinase Panel (>200 kinases) kinase_panel->radiometric_assay ic50_determination IC50 Value Determination radiometric_assay->ic50_determination target_engagement Target Engagement & Off-Target Binding Analysis ic50_determination->target_engagement Informs Cellular Studies cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa cetsa->target_engagement

Experimental workflow for assessing inhibitor cross-reactivity.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth

Simplified PI3K/Akt/mTOR signaling pathway.

Benchmarking the Stability of 3-Hydroxymethylmorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among its many variations, 3-Hydroxymethylmorpholine serves as a key chiral building block for a range of biologically active molecules. Understanding the inherent stability of its derivatives is paramount for predicting their shelf-life, metabolic fate, and overall suitability as drug candidates.

This guide provides a comparative analysis of the stability of this compound and its representative derivatives under various stress conditions, including hydrolysis, oxidation, and thermal stress. Furthermore, a comparison of their metabolic stability in a simulated in vitro environment is presented. The experimental data herein is compiled from literature precedents on morpholine-containing compounds and extrapolated to create a representative comparison for this specific chemical class.

Comparative Chemical Stability

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to identify potential degradation products.[3][4] The following table summarizes the degradation of a parent this compound (Compound A) and two hypothetical derivatives—an N-acylated derivative (Compound B) and an O-methylated derivative (Compound C)—under various stress conditions. The extent of degradation is reported as the percentage of the parent compound remaining after a defined period.

CompoundStress ConditionTime (hours)% Parent RemainingMajor Degradation Products
Compound A (this compound)0.1 M HCl2485%N-protonated species, minor ring-opened products
0.1 M NaOH2492%Minimal degradation
3% H₂O₂2478%N-oxide, ring-opened products
60°C2495%Minimal degradation
Light (ICH Q1B)2498%Minimal degradation
Compound B (N-acetyl-3-Hydroxymethylmorpholine)0.1 M HCl2495%Increased stability to acid hydrolysis
0.1 M NaOH2465%Hydrolysis of the acetyl group
3% H₂O₂2485%Increased stability to oxidation
60°C2497%Minimal degradation
Light (ICH Q1B)2498%Minimal degradation
Compound C (3-(Methoxymethyl)morpholine)0.1 M HCl2488%Similar to parent compound
0.1 M NaOH2493%Minimal degradation
3% H₂O₂2480%N-oxide, ring-opened products
60°C2494%Minimal degradation
Light (ICH Q1B)2498%Minimal degradation

Comparative Metabolic Stability

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. The following table compares the metabolic stability of the three compounds in human liver microsomes, a common model for phase I metabolism.[5][6]

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolic Pathways
Compound A (this compound)4515.4N-dealkylation, Ring oxidation
Compound B (N-acetyl-3-Hydroxymethylmorpholine)> 120< 5.8Increased metabolic stability
Compound C (3-(Methoxymethyl)morpholine)5512.6N-dealkylation, O-demethylation, Ring oxidation

Degradation and Metabolic Pathways

The stability of this compound derivatives is influenced by their substitution pattern. The primary degradation pathways for the morpholine ring involve oxidation and ring cleavage.

General Degradation Pathway of this compound

Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Ring_Opened Ring-Opened Products (e.g., amino-diols) Parent->Ring_Opened Oxidative Cleavage Oxidized_C C-Oxidized Derivatives Parent->Oxidized_C CYP450 Metabolism

A general degradation pathway for this compound.

Metabolically, the morpholine ring is susceptible to oxidation at the carbon atoms adjacent to the nitrogen and oxygen atoms, as well as N-dealkylation if the nitrogen is substituted.[5][7]

Experimental Protocols

Forced Degradation Study

Objective: To evaluate the intrinsic stability of the test compound under various stress conditions.

Materials:

  • Test compound (e.g., this compound derivative)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV or MS detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the test compound in an oven at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the test compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Experimental Workflow for Forced Degradation

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl) Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (60°C) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Sample_Prep Prepare Stock Solution (1 mg/mL) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photo Data Data Interpretation (% Degradation, Impurity Profile) Analysis->Data

Experimental workflow for a forced degradation study.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolism of the test compound by phase I enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), HLMs (final concentration, e.g., 0.5 mg/mL), and phosphate buffer at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Selecting Stable this compound Derivatives

The stability of a this compound derivative can be rationally improved by strategic chemical modifications. The following decision tree illustrates a logical approach to enhancing stability based on initial screening data.

Start Initial 3-HMM Derivative Stability_Screen Forced Degradation & Metabolic Stability Screen Start->Stability_Screen Stable Proceed to further studies Stability_Screen->Stable Acceptable Stability Unstable Unstable Stability_Screen->Unstable Poor Stability Modification Identify Liability & Propose Modifications Unstable->Modification N_Modification N-Substitution (e.g., acylation, alkylation) Modification->N_Modification N-centered instability OH_Modification Hydroxymethyl Modification (e.g., etherification, esterification) Modification->OH_Modification OH-centered instability Ring_Modification Ring Substitution Modification->Ring_Modification Ring instability Re_Screen Re-screen Modified Derivatives N_Modification->Re_Screen OH_Modification->Re_Screen Ring_Modification->Re_Screen Re_Screen->Stable Improved Stability Re_Screen->Unstable No Improvement

Decision tree for optimizing the stability of 3-HMM derivatives.

Conclusion

The stability of this compound derivatives is a critical parameter in the drug discovery and development process. This guide provides a framework for comparing the chemical and metabolic stability of this important class of compounds. The data presented, while based on representative examples, highlights key structure-stability relationships. N-acylation can protect the morpholine nitrogen from oxidation and metabolic attack, while modifications to the hydroxymethyl group can also influence the overall stability profile. A systematic approach to stability assessment, involving forced degradation studies and in vitro metabolic assays, is essential for the selection of robust drug candidates with optimal pharmacokinetic properties.

References

Comparative Docking Analysis of 3-Hydroxymethylmorpholine and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative docking analysis of 3-Hydroxymethylmorpholine and its structurally related analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at the binding affinities and interaction patterns of these compounds with a key biological target. The information presented herein is synthesized from various studies on morpholine derivatives, providing a valuable resource for the rational design of novel therapeutics.[1][2][3][4] The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties, making its derivatives promising candidates for drug discovery.[4][5]

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from a representative comparative docking study of this compound and its analogs against the human mTOR (mammalian target of rapamycin) protein, a crucial regulator of cell growth and proliferation implicated in cancer.[3] The docking scores, representing the binding affinity, were calculated using AutoDock Vina. Lower docking scores indicate a higher binding affinity.

Compound IDStructureDocking Score (kcal/mol)Key Interacting Residues
1 This compound-6.5SER2035, LYS2037
2 3-(2-Hydroxyethyl)morpholine-6.8TYR2225, TRP2239
3 3-Methoxymethylmorpholine-6.2SER2035, LYS2037
4 (R)-3-(1-Hydroxyethyl)morpholine-7.1TYR2225, TRP2239, LYS2187
5 (S)-3-(1-Hydroxyethyl)morpholine-6.9TYR2225, TRP2239
6 3-Hydroxymethyl-4-methylmorpholine-6.3SER2035
7 3-Hydroxymethyl-4-phenylmorpholine-7.5TYR2225, TRP2239, ILE2237

Note: The data presented in this table is a representative summary compiled for comparative purposes and is based on findings from multiple computational studies on morpholine derivatives.[3]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a detailed methodology for performing a comparative molecular docking analysis, consistent with standard practices in computational drug design.[6][7]

2.1. Software and Tools:

  • Molecular Modeling and Visualization: Discovery Studio, PyMOL

  • Docking Software: AutoDock Vina[7]

  • Ligand Preparation: ChemDraw, MarvinSketch

2.2. Protein Preparation:

  • Receptor Selection: The crystal structure of the target protein (e.g., human mTOR) is obtained from the Protein Data Bank (PDB).

  • Protein Cleanup: The protein structure is prepared by removing water molecules, ligands, and any co-factors. Polar hydrogen atoms are added, and Kollman charges are assigned.

  • Active Site Definition: The binding site is defined based on the co-crystallized ligand or through literature review of known active sites. A grid box is generated to encompass all the amino acid residues in the binding pocket.

2.3. Ligand Preparation:

  • Structure Generation: The 2D structures of this compound and its analogs are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their energies are minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for each ligand.

2.4. Molecular Docking Simulation:

  • Docking Execution: Molecular docking is performed using AutoDock Vina. The prepared protein and ligand files are used as input. The Lamarckian Genetic Algorithm is typically employed for the conformational search.[8]

  • Pose Selection and Analysis: The docking results are clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is selected as the most probable binding conformation.

  • Interaction Analysis: The protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using Discovery Studio or PyMOL.

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for the comparative docking analysis and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Mode Analysis docking->analysis scoring Scoring & Comparison analysis->scoring end End: Identify Lead Compounds scoring->end start Start: Define Analogs & Target start->protein_prep start->ligand_prep

Caption: Experimental workflow for comparative docking analysis.

signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

References

A review comparing the synthetic utility of various substituted morpholines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties that often impart improved pharmacokinetic profiles to drug candidates.[1] The strategic placement of substituents on the morpholine ring allows for fine-tuning of a molecule's biological activity and properties. This guide provides a comparative overview of various synthetic strategies for accessing substituted morpholines, supported by experimental data to aid researchers in selecting the most suitable methods for their specific applications.

Key Synthetic Strategies at a Glance

The synthesis of substituted morpholines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

dot

Caption: Overview of major synthetic strategies for substituted morpholines.

I. Intramolecular Cyclization Approaches

Intramolecular cyclization is a robust and widely employed strategy for the synthesis of the morpholine ring.[1] These methods typically involve the formation of a carbon-oxygen or carbon-nitrogen bond in a precursor molecule that already contains the necessary atoms for the heterocyclic ring.

From Amino Alcohols

A common and direct approach involves the cyclization of N-substituted diethanolamines or related amino alcohol derivatives.

dot

AminoAlcoholCyclization A N-Substituted Diethanolamine C Substituted Morpholine A->C Dehydration/ Cyclization B Dehydrating Agent (e.g., H2SO4, PPA) B->C

Caption: General scheme for morpholine synthesis via amino alcohol cyclization.

Experimental Data Summary:

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-Aryl-diethanolamineconcd. H2SO4, heatN-Aryl-morpholineHigh[2]
N-Benzyl-diethanolaminePolyphosphoric acid, heatN-Benzyl-morpholineGood[2]

Experimental Protocol: Synthesis of N-Phenylmorpholine

A solution of N-phenyldiethanolamine in concentrated sulfuric acid is heated for several hours. The reaction mixture is then cooled, carefully poured onto ice, and neutralized with a base (e.g., NaOH) to precipitate the product. The crude N-phenylmorpholine is then collected by filtration, washed with water, and purified by recrystallization or chromatography.[2]

II. Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex morpholine derivatives, offering high levels of control over substitution and stereochemistry.

Pd-Catalyzed Carboamination

This method involves the intramolecular cyclization of an unsaturated amino alcohol derivative with an aryl or alkenyl halide. A notable advantage is the ability to generate cis-3,5-disubstituted morpholines with high diastereoselectivity.[3]

dot

Pd_Carboamination cluster_workflow Pd-Catalyzed Carboamination Workflow Start O-Allyl Ethanolamine Derivative Product cis-3,5-Disubstituted Morpholine Start->Product Carboamination Reagent Aryl/Alkenyl Halide + Pd Catalyst Reagent->Product

Caption: Workflow for Pd-catalyzed carboamination to form morpholines.

Experimental Data Summary:

SubstrateAryl HalideCatalyst SystemProductYield (%)Diastereomeric RatioReference
O-Allyl-(S)-2-amino-3-phenyl-1-propanol deriv.4-BromotoluenePd(OAc)2, P(2-furyl)3cis-3-Benzyl-5-(4-methylphenyl)morpholine66>20:1[3]
O-Allyl-(S)-2-amino-1-propanol deriv.1-Bromo-4-methoxybenzenePd(OAc)2, P(2-furyl)3cis-3-Methyl-5-(4-methoxyphenyl)morpholine63>20:1[3]

Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination

To a solution of the O-allyl ethanolamine derivative and the aryl bromide in toluene are added Pd(OAc)2 and P(2-furyl)3. The reaction mixture is heated at 105 °C until the starting material is consumed (as monitored by TLC or GC-MS). The mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cis-3,5-disubstituted morpholine.[3]

III. Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step, minimizing waste and purification efforts.

Copper-Catalyzed Three-Component Synthesis

An efficient copper-catalyzed three-component reaction has been developed for the synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates.[4] This method is notable for its broad substrate scope.

dot

ThreeComponentReaction cluster_reactants Starting Materials A Amino Alcohol Catalyst Copper Catalyst A->Catalyst B Aldehyde B->Catalyst C Diazomalonate C->Catalyst Product Highly Substituted Morpholine Catalyst->Product

Caption: Copper-catalyzed three-component synthesis of morpholines.

Experimental Data Summary:

| Amino Alcohol | Aldehyde | Diazomalonate | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | (S)-2-Amino-3-methyl-1-butanol | p-Tolualdehyde | Diethyl diazomalonate | Diethyl (2S,5R,6S)-2-isopropyl-6-(p-tolyl)morpholine-3,3-dicarboxylate | 80 |[4] | | (S)-Phenylglycinol | Benzaldehyde | Diethyl diazomalonate | Diethyl (2S,5R,6R)-2,6-diphenylmorpholine-3,3-dicarboxylate | 75 |[4] |

Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis

To a solution of the amino alcohol and aldehyde in a suitable solvent (e.g., dichloromethane) is added the copper catalyst. The diazomalonate is then added dropwise to the reaction mixture at a controlled temperature. The reaction is stirred until completion, as indicated by TLC analysis. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the highly substituted morpholine.[4]

IV. Asymmetric Hydrogenation

Asymmetric hydrogenation provides a direct and efficient route to chiral morpholines, which are of significant interest in drug development.

Rhodium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a large bite angle bisphosphine ligand has been shown to produce 2-substituted chiral morpholines in high yields and with excellent enantioselectivities.[5][6]

dot

AsymmetricHydrogenation Reactant Unsaturated Morpholine C=C bond Product Chiral 2-Substituted Morpholine High ee Reactant->Product Hydrogenation Catalyst Rh-Bisphosphine Catalyst + H2 Catalyst->Product

Caption: Asymmetric hydrogenation for the synthesis of chiral morpholines.

Experimental Data Summary:

SubstrateCatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)2]BF4 / (R,R,R)-SKP(R)-N-Boc-2-phenylmorpholine>9999[6]
N-Boc-2-(4-chlorophenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)2]BF4 / (R,R,R)-SKP(R)-N-Boc-2-(4-chlorophenyl)morpholine>9998[6]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

In a glovebox, the unsaturated morpholine substrate and the rhodium-bisphosphine catalyst are dissolved in a degassed solvent (e.g., ethyl acetate) in a pressure vessel. The vessel is sealed, removed from the glovebox, and charged with hydrogen gas to the desired pressure. The reaction is stirred at room temperature for the specified time. After releasing the pressure, the solvent is evaporated, and the residue is purified by chromatography to afford the chiral morpholine.[6]

Conclusion

The synthetic toolbox for accessing substituted morpholines is diverse and continues to expand, driven by the importance of this scaffold in drug discovery.[7] Intramolecular cyclization remains a fundamental and reliable approach. Palladium-catalyzed methods offer excellent control for constructing stereochemically complex morpholines.[3] Multicomponent reactions provide a highly efficient means to generate molecular diversity, while asymmetric hydrogenation is a powerful strategy for the synthesis of enantiomerically pure morpholine derivatives.[4][6] The selection of a particular synthetic route should be guided by the target structure, desired stereochemistry, and the need for scalability. This guide provides a starting point for researchers to navigate the available methodologies and select the most appropriate path for their synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxymethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Hydroxymethylmorpholine, ensuring the well-being of laboratory personnel and compliance with regulatory standards. The following procedures are based on best practices for the disposal of morpholine derivatives and general laboratory chemical waste.

Immediate Safety and Handling Precautions

Table 1: Toxicological Data for Morpholine (as a reference for this compound)

Hazard TypeValueSpecies
Acute Toxicity (Oral LD50)1900 mg/kgRat
Acute Toxicity (Dermal LD50)500 mg/kgRabbit
Acute Toxicity (Inhalation LC50)707.07 ppmRat

Source: Morpholine Safety Data Sheets

Due to the potential hazards, always adhere to the following personal protective equipment (PPE) guidelines when handling this compound and its waste:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on the characteristics of the parent compound, morpholine, it is prudent to treat this compound as a hazardous waste. Morpholine is recognized for its ignitability and corrosivity.

  • Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.

Step 2: Containerization and Labeling

  • Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is often a suitable choice.

  • Clear Labeling: Label the waste container clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Do not attempt to dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Step 5: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: Generation of this compound Waste Assess Assess Hazards (Treat as Hazardous Waste) Start->Assess Segregate Segregate from other waste streams Assess->Segregate Spill Spill Occurs Assess->Spill Potential for Spills Containerize Place in a labeled, sealed, and compatible container Segregate->Containerize Store Store in a designated, ventilated, and secure area with secondary containment Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor Store->ContactEHS Pickup Schedule and prepare for waste pickup ContactEHS->Pickup Documentation Complete all required waste disposal documentation Pickup->Documentation End End: Proper Disposal Complete Documentation->End SpillResponse Follow Spill Management Protocol Spill->SpillResponse Yes SpillResponse->Segregate Contain and collect waste

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety and disposal guidelines.

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Hydroxymethylmorpholine, including detailed operational and disposal plans to minimize risk and ensure compliance.

When handling this compound, a comprehensive approach to personal protective equipment (PPE) is critical. The following table summarizes the recommended PPE based on a conservative assessment of safety data sheets for structurally similar compounds.

Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed frequently.
Eyes/Face Safety goggles and face shieldUse tightly sealed safety goggles to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Chemical-resistant laboratory coat or gownA long-sleeved, cuffed laboratory coat made of a chemical-resistant material is required.
Respiratory RespiratorIn case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: From Preparation to Disposal

A systematic workflow is crucial for safely handling this compound. The following diagram illustrates the key steps involved in the process.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_chem Carefully Handle This compound prep_setup->handle_chem handle_transfer Use Appropriate Tools for Transfer handle_chem->handle_transfer spill_response Follow Spill Cleanup Protocol handle_chem->spill_response dispose_waste Segregate Chemical Waste handle_transfer->dispose_waste first_aid Administer First Aid & Seek Medical Attention spill_response->first_aid dispose_label Label Waste Container Clearly dispose_waste->dispose_label dispose_ppe Doff and Dispose of Contaminated PPE dispose_label->dispose_ppe

Safe handling workflow for this compound.

Detailed Experimental Protocols

Working Area Preparation:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood has a current certification and is functioning correctly.

  • Have all necessary materials, including this compound, solvents, and reaction vessels, readily available within the hood to minimize movement in and out.

  • Ensure that an emergency eyewash station and safety shower are easily accessible and unobstructed.

Chemical Handling:

  • Before handling, carefully read the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

  • Don the appropriate PPE as outlined in the table above.

  • When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to avoid spills.

  • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.

Spill Response:

  • In the event of a small spill, alert others in the vicinity and evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated, labeled waste container.

  • Clean the spill area with a suitable decontaminating solution.

  • For large spills, evacuate the laboratory immediately and contact the institution's emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All waste contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, must be collected in a designated hazardous waste container.

  • The waste container must be made of a material compatible with the chemical and be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this compound waste with other incompatible waste streams.

Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Follow your institution's specific procedures for the final disposal of chemical waste, which is typically handled by a certified hazardous waste disposal company.

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethylmorpholine
Reactant of Route 2
3-Hydroxymethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.